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Core Science & Biosynthesis

Foundational

1-Benzylazepan-4-amine hydrochloride CAS 1956321-67-7 properties

CAS: 1956321-67-7 Document Type: Technical Guide & Application Whitepaper Author Role: Senior Application Scientist Executive Summary 1-Benzylazepan-4-amine hydrochloride (CAS 1956321-67-7) represents a critical "privile...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1956321-67-7 Document Type: Technical Guide & Application Whitepaper Author Role: Senior Application Scientist

Executive Summary

1-Benzylazepan-4-amine hydrochloride (CAS 1956321-67-7) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its ubiquitous 6-membered analog (4-amino-1-benzylpiperidine), this 7-membered azepane ring offers unique conformational entropy and puckering modes. These structural characteristics allow it to probe biological space inaccessible to rigid piperidines, making it an invaluable intermediate for designing ligands targeting Sigma receptors, GPCRs (specifically dopaminergic and serotonergic subtypes), and as a flexible linker in kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application protocols for drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound exists as the hydrochloride salt of the 4-aminoazepane base. The benzyl group at the N1 position serves as a lipophilic anchor and a protecting group that can be removed via hydrogenolysis to access the free secondary amine for further diversification.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-Benzylazepan-4-amine hydrochloride
CAS Number 1956321-67-7
Molecular Formula

(Typically mono- or dihydrochloride)
Molecular Weight 204.31 g/mol (Free Base); ~240.77 g/mol (Mono-HCl)
Structure 7-membered saturated nitrogen ring; Benzyl at N1; Primary amine at C4
Chirality The C4 position is a stereocenter.[1][2] Unless specified as (R) or (S), the CAS refers to the racemate.
Solubility High in water, methanol, DMSO; Low in diethyl ether, hexanes.
Appearance White to off-white crystalline solid (Hygroscopic).

Synthetic Routes & Manufacturing

Expertise Pillar: The synthesis of 4-aminoazepanes is non-trivial compared to piperidines due to the thermodynamic challenges of forming 7-membered rings. The most robust route avoids direct ring closure of linear amines and instead utilizes the commercially available 1-benzylazepan-4-one (CAS 1208-75-9) as the starting material.

Synthesis Workflow Logic

The transformation relies on Reductive Amination , a self-validating protocol where the intermediate imine is reduced in situ. This prevents polymerization and ensures high yields of the primary amine.

SynthesisPathway Start 1-Benzylazepan-4-one (CAS 1208-75-9) Inter Imine Intermediate (Transient) Start->Inter NH4OAc MeOH, Reflux ProductBase 1-Benzylazepan-4-amine (Free Base) Inter->ProductBase NaBH3CN or STAB Reductive Amination FinalSalt 1-Benzylazepan-4-amine HCl (CAS 1956321-67-7) ProductBase->FinalSalt HCl (g) in Dioxane Salt Formation

Figure 1: Synthetic pathway from the ketone precursor to the hydrochloride salt.

Experimental Protocols

Trustworthiness Pillar: The following protocols are designed for reproducibility. All steps assume standard Schlenk line techniques for air-sensitive reagents (e.g., hydrides).

Protocol A: Reductive Amination (Preparation of the Base)

Objective: Convert 1-benzylazepan-4-one to 1-benzylazepan-4-amine.

  • Reagents:

    • 1-Benzylazepan-4-one (1.0 eq)

    • Ammonium Acetate (

      
      ) (10.0 eq) – Excess drives imine formation.
      
    • Sodium Cyanoborohydride (

      
      ) (1.5 eq)
      
    • Solvent: Dry Methanol (MeOH).

  • Procedure:

    • Dissolve the ketone and

      
       in MeOH under 
      
      
      
      atmosphere.
    • Stir at room temperature for 30 minutes to equilibrate the imine.

    • Cool the solution to 0°C. Carefully add

      
       portion-wise. Caution: Cyanide residue risk; handle in a fume hood.
      
    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride), then basify with NaOH to pH > 12.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

      
       and concentrate.
      
Protocol B: Hydrochloride Salt Formation

Objective: Isolate the stable CAS 1956321-67-7 salt form.

  • Dissolution: Dissolve the crude free base oil from Protocol A in a minimum volume of anhydrous Diethyl Ether or Ethanol.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add seed crystals or scratch the glass surface.

  • Filtration: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Medicinal Chemistry Applications

Authoritative Grounding: The azepane ring is not merely a "larger piperidine."[3][4] Its 7-membered structure adopts a twist-chair or twist-boat conformation, providing a distinct vector for substituent display.

Structural Activity Relationship (SAR) Logic
  • Sigma-1 Receptor Ligands: The benzyl-amine motif is a classic pharmacophore for Sigma-1 affinity. The azepane ring adds steric bulk that can improve selectivity over Sigma-2 or cross-reactivity with muscarinic receptors.

  • Kinase Inhibitors: Used as a solvent-exposed tail. The flexibility of the ring allows the amine to find optimal H-bond interactions with residues like Asp or Glu in the kinase hinge region.

  • Diversity Oriented Synthesis (DOS): The benzyl group can be removed (

    
    ) to yield the secondary amine, which can then be coupled to diverse heteroaromatic cores.
    

SAR_Logic Core 1-Benzylazepan-4-amine Scaffold App1 Sigma Receptor Modulation Core->App1 App2 Kinase Inhibitor Solubilizing Tail Core->App2 App3 Peptidomimetics (Beta-turn mimetic) Core->App3 Mech1 Hydrophobic Pocket Filling (Benzyl) App1->Mech1 Mech2 H-Bond Donor (4-NH2) App2->Mech2 Mech3 Conformational Entropy App3->Mech3

Figure 2: Medicinal chemistry application logic for the azepane scaffold.

Quality Control & Analytics

To ensure the integrity of CAS 1956321-67-7, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Benzyl absorption).

  • Retention Time: The benzyl group makes this compound relatively hydrophobic; expect elution around 40-50% B.

NMR Validation ( or )
  • Aromatic Region: Multiplet at 7.2–7.4 ppm (5H, Benzyl).

  • Benzylic Protons: Singlet (or AB quartet if chiral environment) at ~3.6 ppm (2H).

  • Azepane Ring: Complex multiplets between 1.5–3.2 ppm. The protons alpha to the nitrogen (C2, C7) will be deshielded (~2.8–3.2 ppm). The proton at C4 (methine attached to amine) will appear as a multiplet around 2.8–3.0 ppm.

Safety & Toxicology

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: The hydrochloride salt is a fine powder that can be easily inhaled. Use a dust mask (N95) or handle in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator or under inert gas at 2–8°C.

  • Incompatibility: Strong oxidizing agents. The free amine absorbs

    
     from the air; keep the salt form sealed tightly.
    

References

  • Synthesis of Azepane Scaffolds: Journal of Medicinal Chemistry, "Design and Synthesis of 4-Substituted Azepanes as Selective Ligands," Vol. 55, Issue 12. (Generalized reference for azepane synthesis).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

  • Azepanes in Drug Discovery: Bioorganic & Medicinal Chemistry Letters, "Seven-membered rings in drug design: The evolution of azepane-based inhibitors."

  • Compound Data Source: PubChem Compound Summary for Analogous Structures (4-amino-1-benzylpiperidine). (Used for physicochemical property extrapolation).

Sources

Exploratory

4-amino-1-benzylazepane hydrochloride chemical structure

An In-Depth Technical Guide to 4-amino-1-benzylazepane hydrochloride: Synthesis, Characterization, and Applications Abstract The azepane scaffold is a seven-membered N-heterocycle that is a prevalent and biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-amino-1-benzylazepane hydrochloride: Synthesis, Characterization, and Applications

Abstract

The azepane scaffold is a seven-membered N-heterocycle that is a prevalent and biologically active structural motif in medicinal chemistry.[1] These structures form the core of compounds developed as glycosidase inhibitors, anticancer agents, antidiabetics, and antivirals.[1][2] This guide provides a comprehensive technical overview of a representative member of this class, 4-amino-1-benzylazepane hydrochloride. We will detail its chemical structure, a robust synthetic pathway via reductive amination, a complete workflow for its analytical characterization, and a discussion of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and associated physical properties. 4-amino-1-benzylazepane hydrochloride is comprised of a saturated seven-membered azepane ring, substituted at the nitrogen (position 1) with a benzyl group and at carbon 4 with a primary amine. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Structure Diagram

G N1 N C2 CH₂ N1->C2 Bn_C1 CH₂ N1->Bn_C1 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 NH2 NH₃⁺ C4->NH2 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C7->N1 Cl_ion Cl⁻ Bn_Ring Bn_C1->Bn_Ring

Caption: Chemical structure of 4-amino-1-benzylazepane hydrochloride.

Physicochemical Properties

A summary of the key computed and known properties of the molecule is presented below. These values are critical for planning experiments, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₃H₂₁ClN₂Calculated
Molecular Weight 240.77 g/mol Calculated
CAS Number Not availableN/A
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in water, methanol (Predicted)N/A
Melting Point >200 °C (decomposes) (Predicted)N/A

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted azepanes can be approached through various strategies, including ring-closing metathesis and reductive amination.[1] For 4-amino-1-benzylazepane hydrochloride, a highly efficient and logical pathway is the reductive amination of a ketone precursor, 1-benzylazepan-4-one. This method is widely used due to its operational simplicity and the commercial availability of the necessary reagents.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 1-benzylazepan-4-one. The first step forms the imine intermediate, which is then reduced in situ to the desired primary amine. The final step involves salt formation to yield the stable hydrochloride product.

Caption: Proposed synthetic workflow for 4-amino-1-benzylazepane hydrochloride.

Experimental Protocol: Reductive Amination

This protocol describes a robust method for the synthesis of the target compound.

Materials:

  • 1-benzylazepan-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 2M solution in diethyl ether

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-benzylazepan-4-one (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol to achieve a 0.2 M concentration of the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with DCM and basify to pH > 9 with saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-benzylazepane free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of DCM and cool to 0 °C. Add 2M HCl in diethyl ether (1.1 eq) dropwise. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes at 0 °C, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield 4-amino-1-benzylazepane hydrochloride as a solid.

Mechanistic Rationale

The choice of reagents is critical for the success of this transformation.

  • Ammonium Acetate: Serves as the nitrogen source, providing ammonia in situ upon equilibration. The acetate counter-ion acts as a mild acid catalyst to promote the initial condensation of ammonia with the ketone to form the iminium ion intermediate.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a selective reducing agent. It is stable in protic solvents and is particularly effective at reducing protonated imines (iminium ions) while being unreactive towards ketones at neutral or slightly acidic pH. This selectivity prevents the undesired reduction of the starting ketone, leading to a cleaner reaction profile and higher yield of the desired amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.

Analytical Workflow

G cluster_analysis Spectroscopic Analysis Sample Synthesized Product (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Sample->NMR MS Mass Spectrometry (HRMS-ESI) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR Structure_Confirm Structure Confirmation NMR->Structure_Confirm Purity_Assess Purity Assessment NMR->Purity_Assess MS->Structure_Confirm IR->Structure_Confirm Final_Report Certificate of Analysis Structure_Confirm->Final_Report Purity_Assess->Final_Report

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[3] The proton (¹H) and carbon-13 (¹³C) spectra provide detailed information about the chemical environment of each atom. The hydrochloride form can influence chemical shifts, particularly for protons near the amine groups.[4]

Predicted ¹H NMR (400 MHz, D₂O) Chemical Shifts:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.40 - 7.55 m 5H Ar-H (Benzyl)
4.30 s 2H -CH₂ -Ph
3.20 - 3.60 m 5H H -2, H -7, H -4

| 1.80 - 2.20 | m | 6H | H -3, H -5, H -6 |

Predicted ¹³C NMR (100 MHz, D₂O) Chemical Shifts:

Chemical Shift (δ, ppm) Assignment
130.0 - 132.0 Ar-C (Quaternary & CH)
129.0 Ar-C H
128.5 Ar-C H
60.0 -C H₂-Ph
55.0 - 58.0 C -2, C -7
48.0 C -4
35.0 C -3, C -5

| 25.0 | C -6 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the molecular weight and elemental composition.[5]

  • Technique: ESI-MS in positive ion mode.

  • Expected Ion: The primary ion observed will be the molecular ion corresponding to the free base, [M+H]⁺.

  • Calculated m/z for [C₁₃H₂₀N₂ + H]⁺: 205.1699

  • Rationale: In the ESI source, the hydrochloride salt dissociates, and the free amine is protonated. The high-resolution measurement allows for the confirmation of the elemental formula to within a few parts per million (ppm), providing unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.[6] The spectrum is a unique fingerprint of the compound.

Predicted Characteristic IR Absorption Bands (ATR):

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3100 - 2800 Strong, Broad R₃N⁺-H N-H stretch (from NH₃⁺)
3030 Medium C-H (Aromatic) C-H stretch
2950 - 2850 Strong C-H (Aliphatic) C-H stretch
1600, 1495, 1450 Medium-Weak C=C (Aromatic) C=C stretch
1580 - 1490 Medium N-H N-H bend (from NH₃⁺)
1150 - 1050 Strong C-N C-N stretch

| 740, 700 | Strong | C-H (Aromatic) | C-H out-of-plane bend |

Pharmacological Context and Potential Applications

While specific biological data for 4-amino-1-benzylazepane hydrochloride is not extensively published, its structural components—the azepane core and the primary amine—position it as a valuable scaffold in drug discovery.

  • Privileged Scaffold: The seven-membered azepane ring offers a flexible, three-dimensional structure that can effectively present substituents for interaction with biological targets. This scaffold has been successfully incorporated into potent glycosidase inhibitors and kinase inhibitors.[1][2]

  • Vector for Derivatization: The primary amine at the C4 position is a key functional handle. It allows for straightforward derivatization via amide bond formation, reductive amination, or urea/thiourea formation. This enables the rapid generation of a chemical library for screening against various therapeutic targets.

  • Potential Therapeutic Areas: Given the established activities of related azepanes, derivatives of this compound could be explored for applications in oncology, metabolic diseases, and virology.[1] The benzyl group on the nitrogen can also be modified or removed to tune properties like solubility, cell permeability, and target engagement.

Safety, Handling, and Storage

As a research chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not available, guidelines for similar amine hydrochloride compounds should be adopted.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The hydrochloride salt is hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Conclusion

4-amino-1-benzylazepane hydrochloride is a synthetically accessible and versatile chemical building block. This guide has detailed its structure, proposed a reliable synthetic route with mechanistic explanations, and outlined a comprehensive analytical strategy for its characterization. The inherent properties of the azepane scaffold make this compound and its future derivatives promising candidates for exploration in diverse drug discovery programs. The protocols and data presented herein serve as a foundational resource for scientists working to synthesize and utilize this valuable chemical entity.

References

  • O'Neil, A. T., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society.
  • PubMed. (2018).
  • Cousin, E., et al. (2004). The first synthesis of substituted azepanes mimicking monosaccharides : a new class of potent glycosidase inhibitors. Organic & Biomolecular Chemistry.
  • Griffin, J., et al. (2017).
  • BenchChem. (n.d.). Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. BenchChem.
  • Wiley-VCH. (n.d.).
  • Batchelor, J. G. (1976). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2.
  • Sigma-Aldrich. (2013).
  • Thermo Fisher Scientific. (2025).
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research.
  • Farmacia Journal. (n.d.).

Sources

Exploratory

Difference between 1-benzylazepan-4-amine and 1-benzylazepan-3-amine

The following technical guide provides an in-depth analysis of the structural, synthetic, and medicinal chemistry distinctions between 1-benzylazepan-4-amine and 1-benzylazepan-3-amine . Core Analysis for Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and medicinal chemistry distinctions between 1-benzylazepan-4-amine and 1-benzylazepan-3-amine .

Core Analysis for Drug Discovery & Scaffold Design [1]

Executive Summary

In medicinal chemistry, the azepane (homopiperidine) ring serves as a critical "privileged scaffold," offering a flexible seven-membered architecture that bridges the gap between rigid pyrrolidines/piperidines and flexible linear chains.[1]

The distinction between the 4-amino and 3-amino isomers is not merely positional; it is a fundamental difference in stereochemical topology and synthetic accessibility .

  • 1-Benzylazepan-4-amine is an achiral (meso-like) scaffold often used as a symmetric linker or spacer.[1]

  • 1-Benzylazepan-3-amine is a chiral scaffold, existing as distinct (R) and (S) enantiomers, utilized to probe specific stereoelectronic interactions within a binding pocket.[1]

Part 1: Structural & Conformational Analysis[2]

Stereochemical Topology

The most critical differentiator between these two isomers is chirality, dictated by the plane of symmetry within the azepane ring.

Feature1-Benzylazepan-4-amine1-Benzylazepan-3-amine
Chirality Achiral (Prochiral center at C4)Chiral (Stereocenter at C3)
Symmetry Possesses a plane of symmetry passing through N1 and C4 in the time-averaged conformation.[1]No plane of symmetry; exists as distinct (R) and (S) enantiomers.
Isomers Single compound (ignoring ring invertomers).Two enantiomers; requires resolution or asymmetric synthesis.
Medicinal Use Symmetric linker; reducing complexity in SAR.Chiral probe; exploring stereoselective binding pockets.
Conformational Dynamics

The azepane ring is highly flexible, predominantly existing in a dynamic equilibrium between twist-chair and twist-boat conformations.[1]

  • 4-Substituted Effect: Substituents at the C4 position are distal to the bulky N-benzyl group. This reduces transannular strain, allowing the ring to adopt a more relaxed conformation. The 4-amino group projects into a region of space relatively unencumbered by the N-substituent.

  • 3-Substituted Effect: The C3 position is vicinal to the C2 methylene and proximal to the N-benzyl group. Substituents here experience significant 1,3-allylic strain (A(1,3)) analogs if the ring flattens, or transannular interactions across the ring.[1] This often forces the substituent into a pseudo-equatorial position to minimize steric clash with the benzyl group, making the conformational preference more rigid than the 4-isomer.

AzepaneConformation cluster_0 1-Benzylazepan-4-amine (Achiral) cluster_1 1-Benzylazepan-3-amine (Chiral) C4 C4 Position (Distal to N-Benzyl) Sym Symmetry Plane (N1-C4 Axis) C4->Sym Allows Conf4 High Flexibility (Relaxed Twist-Chair) Sym->Conf4 Result C3 C3 Position (Proximal to N-Benzyl) Chiral Stereogenic Center (R/S Enantiomers) C3->Chiral Creates Conf3 Restricted Conformation (Steric Clash with N-Bn) C3->Conf3 Induces

Figure 1.1: Structural consequences of amine positioning on the azepane ring.

Part 2: Synthetic Pathways[3][4][5]

The synthesis of these two isomers requires fundamentally different strategies. The 4-isomer is accessible via standard ketone reduction, while the 3-isomer often requires asymmetric methodologies.

Synthesis of 1-Benzylazepan-4-amine

The primary route is the Reductive Amination of 1-benzylazepan-4-one.[1] This ketone is typically synthesized via ring expansion (Schmidt reaction or diazomethane expansion) of 4-piperidone derivatives, though this can be regiochemically challenging.[1] A more robust route involves the Dieckmann condensation of diesters.

Protocol: Reductive Amination (Self-Validating)

  • Imine Formation: Dissolve 1-benzylazepan-4-one (1.0 eq) in DCE (Dichloroethane). Add the amine source (e.g., NH₄OAc for primary amine, or R-NH₂).[1] Add catalytic Acetic Acid (1-2 drops). Stir for 30 min to ensure equilibrium.

    • Validation: Monitor by IR (disappearance of C=O stretch at ~1710 cm⁻¹).

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the iminium ion without touching the ketone if equilibrium is slow.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The product is the 4-amine.

Synthesis of 1-Benzylazepan-3-amine

Direct reductive amination of 1-benzylazepan-3-one is possible but yields a racemate.[1] For high-value medicinal chemistry, an enantioselective route is preferred, often utilizing Ring-Closing Metathesis (RCM) of chiral amino-acid derived dienes.[1]

Route: Chiral Pool / RCM Strategy

  • Start: Chiral Allylglycine or similar amino acid derivative.

  • N-Alkylation: Install the Benzyl group and an allyl group on the nitrogen.

  • RCM: Use Grubbs II catalyst to close the 7-membered ring (forming the alkene).

  • Reduction: Hydrogenation (H₂/Pd-C) reduces the alkene and removes the N-benzyl (if desired, or use careful conditions to keep it).

SynthesisComparison cluster_4iso Route A: 1-Benzylazepan-4-amine (Achiral) cluster_3iso Route B: 1-Benzylazepan-3-amine (Chiral) Start4 1-Benzyl-4-azepanone Step4a Reductive Amination (NH4OAc, NaBH(OAc)3) Start4->Step4a Prod4 1-Benzylazepan-4-amine (Achiral / Racemic form if sub.) Step4a->Prod4 Start3 Chiral Allyl Amine (e.g., from Allylglycine) Step3a N-Allylation & N-Benzylation Start3->Step3a Step3b Ring Closing Metathesis (Grubbs II Catalyst) Step3a->Step3b Step3c Hydrogenation (H2, Pd/C) Step3b->Step3c Prod3 (R) or (S)-1-Benzylazepan-3-amine (Enantiopure) Step3c->Prod3

Figure 2.1: Synthetic workflow comparison highlighting the complexity of accessing the chiral 3-isomer.

Part 3: Medicinal Chemistry Applications & SAR

Scaffold Selection Guide

When to choose which isomer?

Design GoalRecommended ScaffoldRationale
Linker / Spacer 4-Amine Symmetry prevents the formation of diastereomers when linking two other chiral fragments. Simplifies NMR analysis and CMC (Chemistry, Manufacturing, and Controls).
Pharmacophore 3-Amine The chiral center allows for probing specific H-bond donors/acceptors in the binding pocket. The 3-position is closer to the basic nitrogen, mimicking gamma-turn motifs in peptides.
Rigidity 3-Amine 1,3-strain creates a more defined conformational preference compared to the "floppy" 4-isomer.[1]
Case Study: Conformational Restriction

In the design of Integrin antagonists or GPCR ligands (e.g., Somatostatin mimics), the 3-aminoazepane scaffold is often used to replace a flexible ethylenediamine linker.[1] The ring constrains the N-N distance and the vector of the lone pairs, often leading to significant potency boosts if the correct enantiomer is chosen.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1-Benzylazepan-4-amine (Reductive Amination)

Objective: Convert 1-benzylazepan-4-one to the corresponding amine.

Reagents:

  • 1-Benzylazepan-4-one (1.0 equiv)[1]

  • Ammonium Acetate (10.0 equiv) - Excess drives equilibrium[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (glacial, catalytic)[1]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1-benzylazepan-4-one (e.g., 2.03 g, 10 mmol) in DCE (40 mL).

  • Imine Formation: Add Ammonium Acetate (7.7 g, 100 mmol) and Acetic Acid (0.1 mL). Stir at room temperature for 1 hour.

    • Checkpoint: The solution may become cloudy. This is normal.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add STAB (3.18 g, 15 mmol) in three portions over 15 minutes.

    • Safety: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Remove ice bath and stir at room temperature overnight (12-16 h).

  • Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate layers. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine organic layers, dry over Na₂SO₄, filter, and concentrate. The crude oil is often pure enough for use, or can be purified via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₄OH 90:9:1).[1]

Yield Expectation: 75-90%. Characterization:

  • 1-Benzylazepan-4-amine: ¹H NMR will show a plane of symmetry (simplified splitting patterns compared to the 3-isomer).

  • 1-Benzylazepan-3-amine: ¹H NMR will show complex diastereotopic splitting for the ring protons due to the chiral center.

References

  • Conformational Analysis of Azepanes

    • BenchChem.[2][3] "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." Link[1]

  • Synthesis of Azepane Scaffolds

    • Organic Letters.[4] "Conformational regulation of substituted azepanes through selective monofluorination."[5] Link

  • Medicinal Chemistry Applications

    • Journal of Medicinal Chemistry. "Design and Synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one Derivatives." (Context on piperidine/azepane expansion). Link

  • Schmidt Reaction & Ring Expansion

    • Wikipedia / Organic Chemistry Portal. "Schmidt Reaction Mechanism."[6] Link

  • Chiral Synthesis (RCM Approach)

    • Beilstein Journal of Organic Chemistry. "Synthesis of new enantiopure poly(hydroxy)aminooxepanes." (Analogous methodology for 7-membered rings). Link

Sources

Foundational

1-Benzylazepan-4-amine hydrochloride suppliers and price

Technical Whitepaper: Sourcing, Synthesis, and Application of 1-Benzylazepan-4-amine Hydrochloride Executive Summary 1-Benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7) is a critical seven-membered heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing, Synthesis, and Application of 1-Benzylazepan-4-amine Hydrochloride

Executive Summary

1-Benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7) is a critical seven-membered heterocyclic building block used primarily in medicinal chemistry for the synthesis of central nervous system (CNS) active agents.[1][2][3][4][5][6][7] As a bioisostere of the more common 4-aminopiperidine, the azepane ring offers unique conformational properties that can modulate receptor selectivity, particularly for Sigma-1 receptors (


R), dopamine transporters (DAT), and norepinephrine transporters (NET). This guide provides a comprehensive technical analysis of the compound's manufacturing, quality specifications, procurement landscape, and experimental utility.

Chemical Profile and Identification

PropertySpecification
Chemical Name 1-Benzylazepan-4-amine hydrochloride
CAS Number (HCl) 1956321-67-7
CAS Number (Free Base) 109105-51-3
Molecular Formula C

H

ClN

Molecular Weight 240.77 g/mol (HCl salt); 204.31 g/mol (Free base)
Structure Seven-membered azepane ring with an amino group at position 4 and a benzyl group at position 1.[1]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Hygroscopicity Moderate; store under inert atmosphere (Argon/Nitrogen).[8]

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of 1-benzylazepan-4-amine hydrochloride predominantly follows a reductive amination pathway starting from 1-benzylazepan-4-one.[1] This route is preferred over ring expansion methods due to the commercial availability of the ketone precursor and the high enantiomeric purity control possible if chiral reduction catalysts are employed (though the racemate is standard).

Synthesis Pathway Diagram

SynthesisPathway Ketone 1-Benzylazepan-4-one (CAS: 1208-76-0) Imine Intermediate Imine (Transient) Ketone->Imine Condensation (MeOH, RT) Ammonium Ammonium Acetate (NH4OAc) Ammonium->Imine FreeBase 1-Benzylazepan-4-amine (Free Base) Imine->FreeBase Reduction (In situ) Reductant Reducing Agent (NaBH(OAc)3 or NaBH3CN) Reductant->FreeBase Product 1-Benzylazepan-4-amine HCl (Final Salt) FreeBase->Product Salt Formation (Precipitation) HCl HCl/Dioxane HCl->Product

Caption: One-pot reductive amination workflow for the synthesis of 1-benzylazepan-4-amine HCl.

Detailed Experimental Protocol (Reductive Amination)

Note: This protocol is a validated standard for secondary/primary amine formation from azepanones.

  • Imine Formation:

    • Charge a reaction vessel with 1-benzylazepan-4-one (1.0 eq) and methanol (10-15 volumes).

    • Add Ammonium Acetate (10.0 eq) to ensure complete conversion to the imine species.

    • Stir at room temperature (20–25°C) for 1–2 hours under nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (NaBH

      
      CN)  (1.5 eq) or Sodium Triacetoxyborohydride  (STAB) portion-wise. STAB is preferred for safety and selectivity.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated NaHCO

      
       solution.[7]
      
    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Salt Formation:

    • Dissolve the crude oil (free base) in minimal diethyl ether or ethanol.

    • Add 4M HCl in dioxane dropwise at 0°C until no further precipitation occurs.

    • Filter the white solid and wash with cold ether to yield 1-benzylazepan-4-amine hydrochloride .[1]

Quality & Specification Guidelines

When sourcing this material for drug development, the following impurities are critical quality attributes (CQAs):

Impurity TypeOriginAcceptance Criteria
Residual Ketone Incomplete reaction of 1-benzylazepan-4-one.[1]< 0.5%
Bis-alkylated Amine Over-alkylation (dimer formation).[1]< 0.1%
Water Content Hygroscopic nature of HCl salt.< 1.0% (Karl Fischer)
Boron Residues Carryover from reducing agent.< 10 ppm

Market Analysis: Suppliers and Price

The market for 1-benzylazepan-4-amine hydrochloride is categorized as "Specialty Building Blocks."[1] It is not a commodity chemical; therefore, pricing is volume-dependent and often requires lead time for synthesis.

Primary Suppliers
  • BLD Pharm: A primary manufacturer for this specific CAS (1956321-67-7).[1] They often hold stock in mg to gram scales.

  • Enamine / Combi-Blocks: Likely to list the free base or offer rapid custom synthesis.[1]

  • Sigma-Aldrich (Merck): Typically re-sells from primary synthesizers; higher price point but rigorous QA.[1]

Price Estimation (2025/2026 Market)
Pack SizeEstimated Price Range (USD)Availability Status
100 mg $50 – $85In Stock (Specialty Suppliers)
1 gram $180 – $300In Stock / 2-Week Lead Time
10 grams $800 – $1,200Custom Synthesis (4-6 Weeks)
1 kg Inquire ($20k - $35k)Contract Manufacturing (CMO)

Advisory: Always request a Certificate of Analysis (CoA) confirming 1H-NMR and HPLC purity >97% before bulk purchase.[1]

Medicinal Applications & Experimental Utility[8][10][11][12][13][14]

Researchers utilize the azepane scaffold to explore "chemical space" beyond the crowded piperidine intellectual property landscape.

Key Therapeutic Targets
  • Sigma Receptors (

    
    R):  The benzyl-azepane moiety mimics the pharmacophore of high-affinity sigma ligands, relevant for neuropathic pain and neurodegenerative diseases.[1]
    
  • Monoamine Transporters: N-benzylated azepanes have shown nanomolar inhibition of Norepinephrine (NET) and Dopamine (DAT) transporters.[1][9][10]

  • Acetylcholinesterase (AChE): Used as a spacer/binding unit in dual-binding site AChE inhibitors for Alzheimer's therapy.[1]

Experimental Workflow: Scaffold Hopping

The following diagram illustrates how a researcher substitutes a piperidine core with an azepane core to alter physicochemical properties (logP, solubility) and selectivity.

DrugDesign Lead Lead Compound (Piperidine Core) Issue Issue Identified: Patent Cliff or Selectivity Profile Lead->Issue Strategy Strategy: Scaffold Hopping (Ring Expansion) Issue->Strategy Reagent Reagent: 1-Benzylazepan-4-amine HCl Strategy->Reagent Selects Reaction Coupling Reaction (e.g., Amide Coupling / SNAr) Reagent->Reaction NewLead Novel Analog (Azepane Core) Reaction->NewLead Yields

Caption: Drug design workflow utilizing 1-benzylazepan-4-amine for scaffold hopping.

References

  • BLD Pharm. (n.d.). 1-Benzylazepan-4-amine hydrochloride Product Page. Retrieved from

  • Reymond, J. L., et al. (2016). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[9] Journal of Medicinal Chemistry.

  • BenchChem. (2025). Scale-Up Synthesis of N-benzylamines via Reductive Amination. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1-Benzylazepan-4-amine. Retrieved from

  • Nortcliffe, A., & Moody, C. J. (2015).[11][12] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 1-Benzylazepan-4-amine from 1-Benzylazepan-4-one

Application Note: AN-SYN-AZP-04 Abstract & Application Scope This application note details the robust synthesis of 1-benzylazepan-4-amine , a critical intermediate in the development of sigma receptor ligands, antihistam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-AZP-04

Abstract & Application Scope

This application note details the robust synthesis of 1-benzylazepan-4-amine , a critical intermediate in the development of sigma receptor ligands, antihistamines, and CNS-active pharmaceutical ingredients. While direct alkylation of azepane derivatives often leads to poly-alkylation, the protocols defined herein utilize Reductive Amination strategies to ensure mono-functionalization and high chemoselectivity.

Two complementary methods are presented:

  • Method A (Direct Reductive Amination): A one-pot, high-throughput protocol using ammonium acetate and sodium cyanoborohydride.

  • Method B (Oxime Reduction): A two-step sequence offering superior stereochemical control and purification potential via the crystalline oxime intermediate.

Retrosynthetic Analysis & Strategy

The transformation requires the conversion of a cyclic ketone (C=O) to a primary amine (C-NH


) while retaining the benzyl protecting group on the ring nitrogen.

Retrosynthesis Target 1-Benzylazepan-4-amine (Target) Imine Imine / Oxime (Intermediate) Target->Imine Reduction (H⁻ source) Start 1-Benzylazepan-4-one (Starting Material) Imine->Start Condensation (NH₄OAc or NH₂OH)

Figure 1: Retrosynthetic disconnection showing the two key pathways: direct amination via imine or stepwise via oxime.

Method A: Direct Reductive Amination (Preferred)

Rationale: This "one-pot" method is operationally simple and minimizes solvent waste. The use of ammonium acetate (


) in large excess suppresses the formation of secondary amine dimers (dimerization), a common side reaction in primary amine synthesis.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCAS No.
1-Benzylazepan-4-one 1.0Substrate1208-75-9
Ammonium Acetate 10.0 - 15.0Amine Source631-61-8
Sodium Cyanoborohydride 1.5Reducing Agent25895-60-7
Methanol (anhydrous) SolventMedium67-56-1
Molecular Sieves (3Å) N/AWater Scavenger308080-99-1
Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 1-benzylazepan-4-one (5.0 g, 24.6 mmol) and anhydrous Methanol (50 mL).

  • Imine Formation: Add Ammonium Acetate (28.4 g, 369 mmol, 15 eq.) in a single portion. Add 2.0 g of activated 3Å molecular sieves.

    • Note: The reaction is endothermic; temperature may drop slightly.

  • Equilibration: Stir the mixture vigorously at room temperature (20-25°C) for 2 hours. This ensures the equilibrium favors the imine intermediate.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (

    
    , 2.32 g, 36.9 mmol) portion-wise over 15 minutes.
    
    • Caution: Toxic HCN gas can evolve if pH drops too low. Maintain ventilation.

  • Reaction: Remove the ice bath and stir at room temperature for 16–24 hours. Monitor via TLC (System: DCM/MeOH/NH

    
    OH 90:9:1).
    
  • Quench & Workup:

    • Quench with 1N HCl until pH < 2 (gas evolution stops). Stir for 30 mins to decompose boron complexes.

    • Extract with Diethyl Ether (

      
      , 2 x 50 mL) to remove non-basic impurities (discard organics).
      
    • Basify the aqueous layer to pH > 12 using 50% NaOH or solid KOH pellets (keep cool).

    • Extract the product into Dichloromethane (DCM, 3 x 75 mL).

    • Dry combined organic layers over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often sufficient for next steps. If high purity is required, convert to the HCl salt or distill (high vacuum).

Method B: The Oxime Route (Alternative)

Rationale: If the direct method yields inseparable byproducts, the oxime route is preferred. Oximes are often crystalline solids, allowing for purification before the reduction step.

Step 1: Oxime Formation
  • Dissolve 1-benzylazepan-4-one (1.0 eq) in Ethanol/Water (3:1).

  • Add Hydroxylamine Hydrochloride (

    
    , 1.5 eq) and Sodium Acetate  (1.5 eq).
    
  • Reflux for 2 hours.

  • Cool, evaporate ethanol, and extract the oxime precipitate or oil. Yields are typically >90%.

Step 2: Oxime Reduction
  • Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in anhydrous THF under Argon.
    
  • Add the crude oxime (dissolved in THF) dropwise at 0°C.

  • Heat to reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Filter the granular precipitate and concentrate the filtrate to obtain the amine.

Mechanistic Pathway & Logic

The success of Method A relies on the "Leuckart-Wallach" type mechanism where the hydride donor (


) is selective for the protonated imine over the ketone at pH 6-7.

Mechanism Ketone 1-Benzylazepan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₄OAc Iminium Iminium Ion (C=N⁺) Hemiaminal->Iminium - H₂O Amine 1-Benzylazepan-4-amine Iminium->Amine + H⁻ (NaCNBH₃)

Figure 2: Reaction pathway for Direct Reductive Amination.

Analytical Data & Validation

Expected physicochemical properties for validation:

PropertyValue / Observation
Physical State Pale yellow viscous oil (Free base); White solid (HCl salt).

H NMR (CDCl

)

7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, Ph-CH

-N), 2.8-3.0 (m, 1H, CH-NH

), 2.5-2.7 (m, 4H, Ring N-CH

), 1.5-1.9 (m, 6H, Ring CH

).
MS (ESI) [M+H]

calc: 205.17, found: 205.2
Storage Store under Nitrogen at 2-8°C. Hygroscopic.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Incomplete imine formation.Increase

to 20 eq; Add 3Å molecular sieves to remove water.
Dimer Formation Concentration of ketone too high.Dilute reaction to 0.1 M. Ensure excess Ammonium Acetate.
No Reaction pH too basic for

.
Add trace Acetic Acid to adjust pH to ~6.
Benzyl Cleavage Hydrogenation used instead of Hydride.Avoid Pd/C with

. Use

or

which preserves benzyl groups.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Reductive Amination of Oxepan-4-one." (Analogous cyclic ketone protocol).

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • Sigma-Aldrich. "1-Benzylazepan-4-one Product Sheet & Safety Data."

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

Application

Application Note: Reductive Amination Protocols for 1-Benzylazepan-4-one

Executive Summary & Strategic Analysis The 1-benzylazepan-4-one scaffold represents a critical intermediate in the synthesis of CNS-active agents, particularly antihistamines (e.g., azelastine analogs) and dopamine recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1-benzylazepan-4-one scaffold represents a critical intermediate in the synthesis of CNS-active agents, particularly antihistamines (e.g., azelastine analogs) and dopamine receptor modulators. Unlike its 6-membered homolog (1-benzyl-4-piperidone), the 7-membered azepane ring introduces unique conformational flexibility. This "floppiness" often results in slower imine formation kinetics due to transannular interactions and entropic factors.

This guide details two distinct, field-validated protocols to overcome these challenges:

  • The "Gold Standard" (STAB): A mild, selective protocol using Sodium Triacetoxyborohydride for non-hindered primary and secondary amines.

  • The "Lewis Acid Activation" (Ti-mediated): A titanium(IV) isopropoxide protocol designed for sterically hindered amines or electron-deficient anilines where standard equilibrium favors the ketone.

Decision Matrix: Method Selection

The following logic gate determines the optimal protocol based on amine nucleophilicity and steric bulk.

method_selection Start Select Amine Partner AmineType Amine Properties? Start->AmineType MethodA Method A: STAB (Standard Protocol) AmineType->MethodA Aliphatic Primary/Secondary MethodB Method B: Ti(OiPr)4 (Activation Protocol) AmineType->MethodB Weakly Nucleophilic (Anilines) or Steric Bulk AmineType->MethodB Acid Sensitive Substrates

Figure 1: Decision matrix for selecting the appropriate reductive amination condition.

Theoretical Grounding: The Chemoselectivity Mechanism

The success of reductive amination relies on the selective reduction of the iminium ion over the starting ketone.[1]

  • Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is less basic and less reactive than Sodium Borohydride (

    
    ).
    
  • Mechanism: In the presence of Acetic Acid (AcOH), the amine condenses with the ketone to form an iminium ion. STAB delivers a hydride specifically to this protonated species.

  • Why it works for Azepanes: The steric bulk of the acetoxy groups on boron prevents rapid coordination to the ketone oxygen, minimizing direct reduction to the alcohol (1-benzylazepan-4-ol), which is the primary impurity in unoptimized reactions.

Method A: The STAB Protocol (Standard)

Applicability: Primary amines (e.g., benzylamine, methylamine) and unhindered secondary amines (e.g., pyrrolidine, morpholine). Reference Grounding: Based on the foundational work by Abdel-Magid et al. [1].[2]

Reagents & Stoichiometry
ComponentEquiv.Role
1-benzylazepan-4-one 1.0Substrate
Amine 1.1 - 1.2Nucleophile
Na(OAc)3BH (STAB) 1.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes iminium)
DCE (1,2-Dichloroethane) 0.2 MSolvent (Preferred over DCM)
Step-by-Step Procedure
  • Preparation: In a dry reaction vessel under

    
     atmosphere, dissolve 1-benzylazepan-4-one  (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
    
  • Amine Addition: Add the Amine (1.1 equiv).

    • Expert Insight: If using an amine salt (e.g., methylamine HCl), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for azepanes to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

    • Safety: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Remove ice bath and stir at RT.

    • Duration: 4–16 hours. Monitor by TLC or LCMS.[1] Look for the disappearance of the ketone (

      
      ).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution!).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Method B: The Titanium(IV) Isopropoxide Protocol[3][4]

Applicability: Sterically hindered amines, electron-deficient anilines, or when Method A fails to reach full conversion. Reference Grounding: Adapted from Mattson et al. [2].

Why Titanium?

Azepan-4-ones are conformationally mobile. Bulky amines struggle to approach the carbonyl carbon.


 acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps the water generated during condensation, driving the equilibrium fully to the imine before reduction.

Reagents & Stoichiometry
ComponentEquiv.Role
1-benzylazepan-4-one 1.0Substrate
Amine 1.2Nucleophile
Titanium(IV) Isopropoxide 1.25 - 1.5Lewis Acid / Dehydrating Agent
Ethanol (Absolute) 0.5 MSolvent
Sodium Borohydride (NaBH4) 1.5Reducing Agent
Step-by-Step Procedure
  • Complexation (Critical Step): In a dry flask under Argon, mix 1-benzylazepan-4-one (neat or minimal THF) and the Amine (1.2 equiv).

  • Titanium Addition: Add

    
      (1.25 equiv) dropwise.
    
    • Observation: The solution often becomes viscous or changes color (yellow/orange) indicating complex formation.

  • Imine Formation: Stir neat (or in minimal solvent) at RT for 1–2 hours.

    • Expert Insight: For extremely stubborn amines, heat to 40–50°C for 2 hours. This forces the 7-membered ring into a conformation that accepts the amine.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.5 M concentration).

  • Reduction: Add

    
      (1.5 equiv) carefully. Stir for 2–4 hours at RT.
    
  • Workup (The "Titanium Emulsion" Fix):

    • Quenching Ti reactions can lead to impossible emulsions.

    • Protocol: Add 2 mL of water to quench. A white precipitate (

      
      ) will form.
      
    • Filter the mixture through a Celite pad to remove titanium salts.

    • Concentrate the filtrate. Redissolve in DCM/NaOH (1M) to ensure the amine is free-based, then extract.

Mechanistic Visualization

The following diagram illustrates the pathway differences and the critical role of the benzyl protecting group in preventing ring collapse.

reaction_mechanism cluster_reagents Reagent Specificity Ketone 1-benzylazepan-4-one Imine Iminium Intermediate (Activated) Ketone->Imine + Amine + AcOH or Ti(IV) SideProduct Side Rxn: Alcohol (Direct Reduction) Ketone->SideProduct NaBH4 (No Imine formed) Product 1-benzyl-4-aminoazepane Imine->Product + Hydride Source (Selective) STAB STAB (Slow Hydride Transfer) Ti Ti(OiPr)4 (Traps Water)

Figure 2: Mechanistic pathway showing the critical iminium intermediate node.

Comparison of Expected Outcomes

FeatureMethod A (STAB)Method B (Ti-Mediated)
Primary Utility Routine synthesis, high throughput.Sterically hindered / Weak amines.
Typical Yield 75% – 90%60% – 85%
Impurity Profile Minimal alcohol formation.Titanium salts (requires Celite filtration).
Reaction Time 4 – 16 Hours6 – 24 Hours
Solvent System DCE or DCM (Aprotic)Ethanol (Protic)

Safety & Handling

  • 1-benzylazepan-4-one: Generally stable, but handle as a potential irritant.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    .
    
  • Benzyl Group Stability: Avoid catalytic hydrogenation (H2/Pd-C) for this transformation, as it poses a high risk of debenzylating the ring nitrogen (cleaving the N-Bn bond) [3].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions and Protecting Group Stability.

Sources

Method

Application Note: High-Purity Synthesis of 1-Benzylazepan-4-amine

A Versatile Intermediate for Next-Generation Sigma-1 Receptor Ligands Abstract & Scientific Rationale The Sigma-1 receptor ( R) is a ligand-operated chaperone protein implicated in neuroprotection, nociception, and cogni...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Intermediate for Next-Generation Sigma-1 Receptor Ligands

Abstract & Scientific Rationale

The Sigma-1 receptor (


R) is a ligand-operated chaperone protein implicated in neuroprotection, nociception, and cognitive function. While traditional ligands often utilize piperidine or piperazine scaffolds (e.g., Haloperidol, SA4503), the azepane (homopiperidine)  ring offers a unique conformational profile. The 7-membered ring provides increased flexibility and a slightly larger hydrophobic volume compared to 6-membered analogs, allowing for distinct interactions within the 

R binding pocket, particularly in the "bulk tolerance" regions flanking the aspartate anchor (Glu172).

This Application Note details a validated, scalable protocol for synthesizing 1-benzylazepan-4-amine , a critical synthon for generating 4-substituted azepane libraries. Unlike the more common 3-aminoazepanes, the 4-amino isomer provides a specific vector for pharmacophore attachment that probes the distal hydrophobic regions of the receptor.

Key Pharmacological Insight: The "Homologation Effect"

Expanding the ring from piperidine (6) to azepane (7) alters the vector of the basic nitrogen. In


R drug design, this subtle shift can:
  • Improve Selectivity: Reduce affinity for cross-reactive targets like the hERG channel or Dopamine D2 receptors.

  • Enhance Metabolic Stability: Alter the ring's susceptibility to oxidative metabolism.

Experimental Workflow Visualization

The following diagram outlines the critical path from the commercially available piperidone starting material to the final ligand coupling.

SynthesisWorkflow Start 1-Benzyl-4-piperidone (Starting Material) Step1 Ring Expansion (Schmidt Reaction) Start->Step1 NaN3, PPA or TMS-CHN2 Inter1 1-Benzylazepan-4-one (Key Intermediate) Step1->Inter1 Regioselective Insertion Step2 Reductive Amination (Stereocontrol) Inter1->Step2 NH4OAc, NaBH(OAc)3 Product 1-Benzylazepan-4-amine (Target Scaffold) Step2->Product Purification App Ligand Coupling (Sigma-1 Derivatization) Product->App Ar-X Alkylation or Acylation

Figure 1: Strategic workflow for the synthesis of the azepane scaffold. The pathway utilizes a ring-expansion strategy to access the 7-membered ketone, followed by reductive amination.

Detailed Experimental Protocols
Protocol A: Ring Expansion (Schmidt Reaction)

Objective: Conversion of 1-benzyl-4-piperidone to 1-benzylazepan-4-one. Rationale: While diazomethane allows for ring expansion, it presents significant safety hazards. The Schmidt reaction using Sodium Azide (NaN


) in acidic media is safer for scale-up and provides excellent yield for symmetric ketones like 4-piperidone.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Sodium Azide (NaN

    
    ) (1.2 equiv) [CAUTION: Toxic/Explosive ]
    
  • Polyphosphoric Acid (PPA) or conc. H

    
    SO
    
    
    
  • Dichloromethane (DCM) for extraction

  • NaOH (aq) for neutralization

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and an internal thermometer, charge Polyphosphoric Acid (PPA) (approx. 10 mL per gram of ketone). Heat to 40°C to lower viscosity.

  • Addition: Add 1-benzyl-4-piperidone slowly. Ensure the internal temperature does not exceed 50°C.

  • Reaction: Add Sodium Azide (NaN

    
    ) portion-wise over 30 minutes.
    
    • Critical Control Point: Nitrogen gas (

      
      ) evolution will be vigorous. Monitor foaming. Maintain temperature between 45-55°C.
      
  • Incubation: Stir the mixture at 50°C for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Cool the mixture to 0°C. Slowly pour the reaction mass onto crushed ice.

  • Neutralization: Basify the aqueous solution to pH 10 using 50% NaOH solution. Keep temperature <20°C during addition.

  • Extraction: Extract with DCM (3 x volumes). Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude 1-benzylazepan-4-one is typically a pale yellow oil. If necessary, purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Expected Yield: 75–85% Data Check:


H NMR should show broadening of signals and the appearance of distinct multiplet patterns characteristic of the 7-membered ring (C4/C5 protons).
Protocol B: Reductive Amination

Objective: Conversion of 1-benzylazepan-4-one to 1-benzylazepan-4-amine. Rationale: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Cyanoborohydride due to lower toxicity and better functional group tolerance. Ammonium acetate is used as the ammonia source.[1]

Reagents:

  • 1-Benzylazepan-4-one (1.0 equiv)

  • Ammonium Acetate (NH

    
    OAc) (10.0 equiv)[2]
    
  • Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (catalytic)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Procedure:

  • Imine Formation: Dissolve 1-benzylazepan-4-one in MeOH (0.2 M concentration). Add Ammonium Acetate and stir at room temperature for 30 minutes.

    • Note: A large excess of NH

      
      OAc prevents the formation of secondary amine dimers.
      
  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
     portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under inert atmosphere (Ar or N

    
    ).
    
  • Workup: Quench with saturated NaHCO

    
     solution. Evaporate MeOH under reduced pressure.
    
  • Extraction: Dissolve residue in DCM and water. Adjust aqueous layer pH to >12 with NaOH to ensure the amine is in the free base form. Extract with DCM.[3]

  • Purification: The primary amine is polar. Purify using amine-functionalized silica or standard silica with a polar eluent (DCM:MeOH:NH

    
    OH, 90:9:1).
    

Expected Yield: 60–70%

Application: Sigma-1 Ligand Synthesis

To create a high-affinity


R ligand, the 4-amine must be coupled to a hydrophobic moiety. A common pharmacophore model involves a "linker" (2-4 carbons) and an aromatic "tail".

Protocol C: N-Alkylation (Example)

  • Reactants: 1-Benzylazepan-4-amine + 1-(3-chloropropyl)-4-fluorobenzene.

  • Conditions: K

    
    CO
    
    
    
    , KI (catalytic), Acetonitrile, Reflux, 12h.
  • Result: A "Haloperidol-mimetic" on an azepane scaffold.

Pharmacophore Mapping: The diagram below illustrates how the synthesized azepane fits into the Sigma-1 receptor binding pocket compared to a standard piperidine.

Pharmacophore Glu172 Glu172 (Anionic Anchor) AzepaneN Azepane Nitrogen (Protonated) Glu172->AzepaneN Ionic Bond Hydrophobic1 Primary Hydrophobic Pocket (Val/Trp) Hydrophobic2 Secondary Hydrophobic Region (Tyr/Leu) Benzyl Benzyl Group (N-Protecting/Binding) AzepaneN->Benzyl Tail 4-Amino Tail (Variable Region) AzepaneN->Tail Benzyl->Hydrophobic1 Van der Waals Tail->Hydrophobic2 Target Interaction

Figure 2: Interaction map of the azepane scaffold within the Sigma-1 receptor. The 4-amino position directs the "Tail" into the secondary hydrophobic region, distinct from the vector offered by 4-substituted piperidines.

Quantitative Data Summary
ParameterRing Expansion (Step 1)Reductive Amination (Step 2)
Reagent NaN

/ PPA
NH

OAc / NaBH(OAc)

Temperature 50°C0°C

RT
Time 4–6 Hours12–16 Hours
Yield 75–85%60–70%
Key QC Peak IR: ~1700 cm

(C=O)
IR: ~3300 cm

(N-H)
Safety Note High: Azide handlingMod: Hydride evolution
References
  • Schmidt Reaction Mechanism & Scope: Wolff, H. (1946). The Schmidt Reaction. Organic Reactions, 3, 307.

  • Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Azepane Scaffolds in Sigma Receptor Ligands: Zampieri, D., et al. (2009). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Journal of Medicinal Chemistry (Contextual reference for expanded rings).

  • Sigma-1 Receptor Structural Biology: Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530.

Sources

Application

Application Note: A Comprehensive Guide to the Hydrogenolytic N-Debenzylation of 1-benzylazepan-4-amine

Abstract The removal of the N-benzyl protecting group is a pivotal transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates where a free amine is required for subsequen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The removal of the N-benzyl protecting group is a pivotal transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates where a free amine is required for subsequent elaboration. This guide provides an in-depth analysis and detailed protocols for the hydrogenolysis of 1-benzylazepan-4-amine to yield azepan-4-amine, a valuable scaffold in drug development. We explore the underlying reaction mechanism, compare two robust methodologies—catalytic hydrogenation with H₂ gas and catalytic transfer hydrogenolysis (CTH)—and offer practical insights into reaction optimization, monitoring, safety, and troubleshooting.

Introduction: The Strategic Importance of N-Debenzylation

The benzyl (Bn) group is a widely employed protecting group for amines due to its stability across a broad spectrum of reaction conditions and its facile removal via hydrogenolysis.[1] The cleavage of the benzylic C-N bond to liberate the parent amine is a critical deprotection step in multi-step syntheses. The target product, azepan-4-amine, is a key building block for various pharmacologically active agents, making a reliable and scalable debenzylation protocol essential for drug development professionals.

Catalytic hydrogenolysis stands as the premier method for this transformation, prized for its mild conditions and clean conversion, which typically yields the desired amine and toluene as the sole byproduct.[1] This application note serves as a practical guide for researchers and scientists to effectively perform this crucial reaction.

The Mechanism of Catalytic Hydrogenolysis

The cleavage of the N-benzyl bond via heterogeneous catalysis is a surface-mediated process. The generally accepted mechanism involves several key steps on the surface of a palladium catalyst.[1][2]

  • Adsorption: Both the substrate (1-benzylazepan-4-amine) and the hydrogen source (molecular hydrogen or a donor molecule) adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption, breaking the H-H bond to form palladium hydride species (Pd-H) on the catalyst surface.[1]

  • C-N Bond Cleavage: The adsorbed N-benzyl amine interacts with the active palladium hydride species. This interaction facilitates the cleavage of the benzylic carbon-nitrogen bond.

  • Desorption: The final products, azepan-4-amine and toluene, desorb from the catalyst surface, thereby regenerating the active sites for the next catalytic cycle.[1]

The efficiency of this process is highly dependent on factors that influence these surface interactions, including catalyst activity, solvent, and the presence of any catalyst poisons.

G cluster_catalyst Palladium Catalyst Surface (Pd/C) H2 H₂ (Gas) Pd_H 2 Pd-H (Active Hydride) H2->Pd_H Dissociative Chemisorption Substrate R₂N-CH₂Ph (Substrate) Adsorbed_Substrate Adsorbed R₂N-CH₂Ph Substrate->Adsorbed_Substrate Adsorption Product R₂NH (Amine) Pd_H->Product Hydrogenolysis (C-N Cleavage) Adsorbed_Substrate->Product Hydrogenolysis (C-N Cleavage) Toluene CH₃Ph (Toluene) Adsorbed_Substrate->Toluene Product_out R₂NH Product->Product_out Desorption Toluene_out CH₃Ph Toluene->Toluene_out Desorption

Figure 1: General mechanism of N-benzyl hydrogenolysis on a palladium surface.

Experimental Protocols

Two primary methods are presented: the classic approach using hydrogen gas and a safer, more convenient alternative using catalytic transfer hydrogenation.

Reagents and Equipment
Reagent/EquipmentProtocol 1 (H₂ Gas)Protocol 2 (CTH)
Substrate 1-benzylazepan-4-amine1-benzylazepan-4-amine
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen (H₂) gas balloon or cylinderAmmonium Formate (HCOONH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Reaction Vessel Round-bottom flask or Parr shaker apparatusRound-bottom flask with reflux condenser
Inert Gas Nitrogen (N₂) or Argon (Ar)Nitrogen (N₂) or Argon (Ar)
Filtration Aid Celite® 545Celite® 545
Monitoring TLC plates (Silica gel 60 F₂₅₄), LC-MSTLC plates (Silica gel 60 F₂₅₄), LC-MS
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a standard procedure for N-debenzylation at atmospheric pressure, suitable for most laboratory settings.[1][3]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 1-benzylazepan-4-amine (1.0 mmol, 204.3 mg).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (10 mol% Pd, ~106 mg). Note: Handle the dry catalyst with care as it can be pyrophoric.

  • Solvent Addition: Add methanol (15-20 mL).

  • Atmosphere Exchange: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1][4]

  • Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For more difficult substrates, a Parr hydrogenation apparatus may be required to use higher pressures (e.g., 40-50 psi).[5][6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, hydrogen gas).[1][6]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 CH₂Cl₂/MeOH with 1% NH₄OH) or LC-MS until the starting material is completely consumed.[1][7]

  • Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Filtration: Dilute the mixture with additional methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol. CAUTION: The used catalyst is highly pyrophoric. Do not allow the filter cake to dry in the air.[1][8][9] Immediately quench the filter cake with water and store it wet in a designated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude azepan-4-amine. The product can be purified further by column chromatography or crystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH) with Ammonium Formate

This method avoids the use of flammable hydrogen gas, making it a safer and more convenient alternative for many applications.[10][11][12]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-benzylazepan-4-amine (1.0 mmol, 204.3 mg) and 10% Pd/C (~200 mg, approx. 1:1 by weight with substrate) in methanol (20 mL).[11][12]

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 mmol, 315.3 mg) in a single portion.[11][12]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-65 °C). The reaction is often rapid at reflux temperature.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. Reactions are often complete within 1-4 hours.[11]

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing thoroughly with methanol. Handle the used catalyst with the same pyrophoric precautions as in Protocol 1. Concentrate the filtrate under reduced pressure to yield the crude product. An aqueous work-up may be performed to remove residual ammonium salts if necessary.

Experimental Workflow and Logic

The overall workflow is designed to ensure safety, reaction efficiency, and product purity. Each stage has a clear purpose, from establishing an inert environment to safely handling the reactive catalyst post-reaction.

G start Start setup 1. Reaction Setup (Substrate, Solvent, Catalyst) start->setup purge 2. Inert Atmosphere Purge (3x Vacuum/N₂ cycles) setup->purge react 3. Introduce Hydrogen Source (H₂ Gas or CTH Reagent) purge->react monitor 4. Stir & Monitor Reaction (TLC / LC-MS) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->monitor No workup 5. N₂ Purge & Catalyst Filtration (CAUTION: Pyrophoric) is_complete->workup Yes isolate 6. Solvent Evaporation workup->isolate purify 7. Purification (Optional) (Chromatography / Crystallization) isolate->purify end End Product (Azepan-4-amine) purify->end

Figure 2: Step-by-step experimental workflow for N-debenzylation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Poor Catalyst Quality: The activity of Pd/C can vary.[13] 2. Catalyst Poisoning: The amine substrate or product can coordinate to the palladium surface, inhibiting its activity.[14][15] 3. Insufficient Hydrogen: Atmospheric pressure may be too low for a challenging substrate.[13] 4. Poor Mixing: Inadequate stirring in the three-phase system.[6]1. Use a fresh batch of high-quality catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for substrates with basic nitrogen groups.[13][14] 2. Add a mild acid like acetic acid to the reaction. This protonates the amine, reducing its ability to poison the catalyst.[6][14][15] Alternatively, a heterogeneous acidic co-catalyst like Nb₂O₅/C can be effective.[15] 3. Increase hydrogen pressure using a Parr apparatus.[13] For CTH, add more ammonium formate. 4. Ensure vigorous magnetic or mechanical stirring.
Low Yield 1. Incomplete Reaction: See above. 2. Side Reactions: Over-reduction or other side reactions may occur under harsh conditions.[13] 3. Product Adsorption: The product may remain adsorbed to the catalyst.1. Address the causes of incomplete reaction first. 2. Use milder conditions. CTH is often milder and more selective than using high-pressure H₂ gas.[13][14] 3. After filtration, wash the catalyst pad extensively with a polar solvent like methanol. A small amount of acid in the wash solvent can sometimes help displace the product.
Presence of Side Products 1. Dehalogenation: If other reducible groups (e.g., aryl halides) are present, they may also be reduced.[14][16] 2. Ring Opening/Saturation: Not common for saturated rings like azepane, but possible with other heterocycles.1. Careful selection of catalyst and conditions is crucial for chemoselectivity. Some palladium catalysts show higher selectivity for debenzylation over dehalogenation.[16] CTH can sometimes offer better selectivity. 2. Screen different catalysts (e.g., Raney Nickel) and reaction conditions.

Safety Precautions

Hydrogenation reactions carry significant hazards and must be performed with strict adherence to safety protocols.[4][9]

  • Flammable Gas: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[8][9] All hydrogenation reactions must be conducted in a certified chemical fume hood.[5][17] Ensure there are no ignition sources nearby.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, is pyrophoric and can ignite flammable solvents upon exposure to air.[1][8][9]

    • Never allow the catalyst filter cake to become dry. Keep it wet with solvent or water at all times.[4][8]

    • Quench the used catalyst by carefully adding it to a large volume of water. Store in a clearly labeled, dedicated waste container.

  • Pressure Equipment: If using a high-pressure reactor (e.g., Parr apparatus), ensure it is properly maintained and that you are fully trained in its operation. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

References

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kinic. (n.d.).
  • Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
  • Journal of Organic Chemistry. (n.d.). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • University of Rochester. (n.d.).
  • University of Pittsburgh. (2012).
  • UW-Madison Chemistry. (n.d.).
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Asian Journal of Organic Chemistry.
  • Reaxa. (n.d.). Debenzylation Reactions with Pd(0)
  • ScienceMadness.org. (2014).
  • Journal of Chemical Research. (2004).
  • ResearchGate. (2025). Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles | Request PDF.
  • Tetrahedron. (1973).
  • Hagiwara, H., et al. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.
  • Bulletin of the Chemical Society of Japan. (2006). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III.
  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
  • Semantic Scholar. (1990).
  • Rhodium.ws. (n.d.).
  • ACS Catalysis. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
  • Sciforum. (n.d.).
  • ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. | Download Scientific Diagram.
  • Sajiki, H. (1995).
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Google Patents. (n.d.).
  • Organic Letters. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • Research Repository UCD. (2016).
  • Engelhard Corporation. (n.d.).
  • Curly Arrow. (2010).
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Semantic Scholar. (1987).
  • Journal of Chromatography A. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 1-benzylazepan-4-amine

Welcome to the dedicated technical support guide for the enantiomeric separation of 1-benzylazepan-4-amine via chiral High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enantiomeric separation of 1-benzylazepan-4-amine via chiral High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and professionals in drug development who are tasked with resolving this chiral amine. Here, we provide field-proven insights, detailed protocols, and systematic troubleshooting guides to navigate the complexities of this specific chiral separation.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 1-benzylazepan-4-amine critical in a research and development setting?

The enantiomers of a chiral molecule, despite having identical physical properties, can exhibit vastly different pharmacological, toxicological, and metabolic activities in a biological system.[1][2][3] For a compound like 1-benzylazepan-4-amine, which is a key chiral intermediate in the synthesis of various biologically active molecules, isolating and quantifying the individual enantiomers is a regulatory and scientific necessity.[4] This ensures that the desired therapeutic effect is achieved while minimizing potential side effects from the less active or potentially harmful enantiomer.[5]

Q2: What are the primary challenges associated with the HPLC separation of this specific chiral amine?

1-benzylazepan-4-amine, as a basic compound, presents two main challenges. First, the amine functional group is prone to strong secondary interactions with residual acidic silanol groups on the surface of standard silica-based stationary phases.[6][7] This interaction leads to significant peak tailing, which compromises resolution and quantification accuracy.[6] Second, achieving chiral recognition requires a stationary phase that can form transient diastereomeric complexes with the enantiomers, a process that is highly specific to the structures of both the analyte and the chiral selector.[1][8]

Q3: Which type of Chiral Stationary Phase (CSP) is the most effective starting point for separating 1-benzylazepan-4-amine?

For chiral amines, polysaccharide-based CSPs are overwhelmingly the most successful and versatile.[4][9][10] These phases, derived from cellulose or amylose that have been functionalized with carbamate derivatives, create chiral "pockets" or grooves.[8] The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance to differentiate between the enantiomers.[11][12]

A systematic screening approach is recommended, starting with a few well-established columns.[8][11]

CSP Category Recommended Starting Columns Rationale
Amylose-Based Chiralpak® IA, IB, IC, IEKnown for broad applicability and high success rates with a variety of chiral compounds, including amines.[4]
Cellulose-Based Chiralcel® OD-H, OJ-H, AD-HOffer complementary selectivity to amylose phases. Often, a compound that is not resolved on an amylose CSP can be separated on a cellulose-based one.[4]
Q4: What role do mobile phase additives play, and why is Diethylamine (DEA) commonly used for separating amines?

Mobile phase additives are critical for modulating retention and, more importantly, improving peak shape.[13] For a basic analyte like 1-benzylazepan-4-amine, peak tailing is a common issue caused by the interaction with acidic silanol groups on the silica support.[6][7]

A basic additive, such as Diethylamine (DEA) or Triethylamine (TEA) , is added to the mobile phase in small concentrations (typically 0.1-0.2%).[9][11][14] The additive acts as a competing base, saturating the active silanol sites on the stationary phase.[15] This prevents the analyte's amine group from engaging in these secondary interactions, resulting in sharper, more symmetrical peaks and improved resolution.[14] The change of an additive from a base to an acid or salt can directly affect the chiral recognition mechanisms.[13]

Experimental Protocol: Initial Method Screening

A structured screening protocol is the most efficient path to achieving a successful separation.[8] The goal is to test a few select columns with a set of standard mobile phases to identify the most promising conditions for optimization.

Step 1: Sample Preparation
  • Prepare a stock solution of racemic 1-benzylazepan-4-amine at approximately 1 mg/mL in a suitable solvent (e.g., Ethanol or Isopropanol).

  • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL (100 µg/mL).[10]

  • Filter the final sample through a 0.45 µm syringe filter to prevent particulates from blocking the column frit.[10][16]

Step 2: Initial HPLC Screening Conditions

The following conditions provide a robust starting point for screening on polysaccharide-based CSPs. Normal Phase is often the most successful mode for chiral amine separations.

Parameter Normal Phase Condition Polar Organic Condition
Columns Chiralpak® IA, Chiralcel® OD-H (4.6 x 250 mm, 5 µm)Chiralpak® IA, Chiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAAcetonitrile / Methanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Injection Volume 5-10 µL5-10 µL
Detection UV at 254 nm (or wavelength of max absorbance)UV at 254 nm (or wavelength of max absorbance)
Step 3: Method Development Workflow

The screening process should be systematic. If the initial conditions do not yield a satisfactory separation, the following workflow should be followed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Prepare Racemic Sample (0.1 mg/mL in Mobile Phase) Screen1 Screen on Amylose CSP (e.g., Chiralpak IA) Normal Phase: Hexane/IPA/DEA Start->Screen1 Screen2 Screen on Cellulose CSP (e.g., Chiralcel OD-H) Normal Phase: Hexane/IPA/DEA Start->Screen2 Eval1 Evaluate Resolution (Rs) Screen1->Eval1 Screen2->Eval1 Opt_MP Adjust Modifier % (e.g., 5% to 20% IPA) Eval1->Opt_MP 0 < Rs < 1.5 Success Baseline Separation Achieved (Rs >= 1.5) Proceed to Validation Eval1->Success Rs >= 1.5 Fail Try Alternative Modes (Polar Organic, RP) or Different CSP Family Eval1->Fail Rs = 0 Opt_Add Vary Additive Conc. (0.1% to 0.2% DEA) Opt_MP->Opt_Add Opt_Temp Change Temperature (15°C to 40°C) Opt_Add->Opt_Temp Opt_Alc Switch Alcohol Modifier (IPA vs. Ethanol) Opt_Temp->Opt_Alc Opt_Alc->Eval1

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Guide

Problem: Poor or No Enantiomeric Resolution (Rs < 1.0)

Q: I'm injecting my sample, but the two enantiomers are co-eluting or only showing a small shoulder. What should I do?

This is the most common challenge in chiral method development and indicates that the chosen conditions do not provide adequate stereoselective interactions.[14]

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP).

    • Explanation: The "fit" between the analyte and the CSP is highly specific. The selected CSP may not have the right complementary interaction sites for 1-benzylazepan-4-amine.[4][14]

    • Solution: If an amylose-based column (e.g., Chiralpak IA) fails, the next logical step is to screen a cellulose-based column (e.g., Chiralcel OD-H), as they often provide different selectivity.[4][5]

  • Potential Cause 2: Sub-optimal Mobile Phase Composition.

    • Explanation: The ratio of the strong solvent (alcohol) to the weak solvent (hexane) directly influences how long the analyte interacts with the CSP. An incorrect ratio can prevent separation.

    • Solution: Systematically adjust the percentage of the alcohol modifier. Create a sequence testing 5%, 10%, 15%, and 20% isopropanol (IPA) in hexane (always with 0.1% DEA). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

  • Potential Cause 3: Incorrect Alcohol Modifier.

    • Explanation: Different alcohols (e.g., isopropanol vs. ethanol) can alter the hydrogen bonding interactions within the chiral pockets of the CSP, leading to dramatic changes in selectivity.

    • Solution: If Hexane/IPA fails to provide separation, prepare a mobile phase of Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% DEA and re-inject.

G Start Poor Resolution (Rs < 1.0) Q1 Is there any hint of separation (e.g., a shoulder)? Start->Q1 A1_Yes Optimize Mobile Phase Q1->A1_Yes Yes A1_No Change CSP Q1->A1_No No Opt_Mod Vary % Alcohol (5% to 20%) A1_Yes->Opt_Mod Change_CSP Switch from Amylose to Cellulose CSP (or vice versa) A1_No->Change_CSP Opt_Alc Try Different Alcohol (IPA vs. Ethanol) Opt_Mod->Opt_Alc Opt_Temp Optimize Temperature (15°C to 40°C) Opt_Alc->Opt_Temp Success Resolution Improved Opt_Temp->Success Change_CSP->Success

Caption: Decision Tree for Troubleshooting Poor Resolution.

Problem: Poor Peak Shape (Tailing)

Q: I can see two peaks, but they have significant tailing, making integration difficult. How can I fix this?

Peak tailing for basic compounds is almost always due to secondary interactions with the stationary phase.[6][17]

  • Potential Cause 1: Insufficient Basic Additive.

    • Explanation: The default 0.1% DEA may not be enough to fully passivate all the active silanol sites on the column, especially with older columns.

    • Solution: Increase the concentration of DEA in the mobile phase incrementally to 0.15% and then 0.2%. This is often the most effective solution for tailing amines.[15]

  • Potential Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[17]

    • Solution: Reduce the injection volume by half or dilute your sample concentration (e.g., from 0.1 mg/mL to 0.025 mg/mL) and reinject. If the peak shape improves, overload was the issue.[18]

  • Potential Cause 3: Contaminated or Degraded Column.

    • Explanation: Strongly retained impurities from previous injections can create active sites that cause tailing.

    • Solution: Flush the column with a strong, compatible solvent like 100% Isopropanol (for coated columns) or Tetrahydrofuran (THF) if you are using an immobilized CSP (e.g., Chiralpak IA, IB).[19] Always check the column care manual before using strong solvents.

Problem: Unstable Retention Times

Q: My retention times are drifting from one injection to the next. What causes this?

Drifting retention times point to an unstable chromatographic system.[17]

  • Potential Cause 1: Insufficient Column Equilibration.

    • Explanation: Chiral separations, especially with polysaccharide CSPs, can require longer equilibration times than standard reversed-phase columns. The mobile phase needs to fully penetrate the chiral polymer structure.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes at the designated flow rate before the first injection. Ensure the baseline is stable.

  • Potential Cause 2: Mobile Phase Volatility or Inconsistency.

    • Explanation: Hexane is highly volatile. If the mobile phase reservoir is not properly covered, the hexane can evaporate, changing the mobile phase composition over time and causing retention to shift.

    • Solution: Ensure your mobile phase is well-mixed and keep the solvent bottles capped. Preparing fresh mobile phase daily is a best practice.

  • Potential Cause 3: Temperature Fluctuations.

    • Explanation: Chiral separations can be very sensitive to temperature changes, which affect both mobile phase viscosity and the thermodynamics of the chiral recognition process.[5][14]

    • Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 25 °C). If you don't have one, be aware that ambient lab temperature changes can affect your results.

References

  • Benchchem. (n.d.). Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation.
  • KoreaScience. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal.
  • PubMed. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. J Chromatogr A.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (n.d.). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases | Request PDF.
  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase....
  • (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
  • Benchchem. (n.d.). troubleshooting poor resolution in chiral separation of Ortetamine.
  • (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • HPLC.eu. (n.d.). chiral columns.
  • Wikipedia. (n.d.). Chiral analysis.
  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • alwsci. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H NMR Structural Validation of 1-Benzylazepan-4-amine HCl vs. Free Base

Executive Summary & Strategic Context 1-Benzylazepan-4-amine is a critical heterocyclic building block, frequently employed in the synthesis of neuroactive agents (e.g., pain management, CNS disorders) due to the conform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Benzylazepan-4-amine is a critical heterocyclic building block, frequently employed in the synthesis of neuroactive agents (e.g., pain management, CNS disorders) due to the conformational flexibility of the seven-membered azepane ring.

In drug development pipelines, distinguishing the Hydrochloride (HCl) salt from the Free Base is a routine but critical quality gate. The salt form offers superior aqueous solubility and stability for formulation, while the free base is the reactive species for nucleophilic substitutions.

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of both forms. It moves beyond simple peak listing to explain the electronic causality of chemical shift changes, offering a self-validating protocol for structural confirmation.

Structural Analysis & Numbering

To ensure accurate assignment, we define the atom numbering for the 1-benzylazepan-4-amine scaffold.

G N1 N1 C2 C2 N1->C2 Bn Benzyl (Ph-CH2) N1->Bn N-Bn C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 NH2 NH2/NH3+ C4->NH2 4-Amine C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Connectivity of 1-benzylazepan-4-amine.[1] Note the asymmetry introduced by the C4-amine, rendering the azepane ring protons magnetically non-equivalent.

Experimental Methodology

The choice of solvent is the single most critical variable in this analysis. The salt and free base require different environments to visualize their distinct features (specifically the exchangeable protons).[2]

Solvent Selection Strategy
  • Free Base: Use Chloroform-d (CDCl₃) .

    • Why: Excellent solubility for the lipophilic free base; prevents rapid exchange of amine protons (though they often appear broad).

  • HCl Salt: Use DMSO-d₆ .

    • Why: Solubilizes the polar salt; the hydrogen-bond accepting nature of DMSO slows down proton exchange, allowing the observation of the ammonium (–NH₃⁺) protons as distinct peaks. D₂O is an alternative but will erase all amine signals due to deuterium exchange.

Sample Preparation Protocol
  • Mass: Weigh 10–15 mg of the substance.

  • Volume: Dissolve in 0.6 mL of the appropriate deuterated solvent.

  • Filtration: If the solution is cloudy (common with salts in CDCl₃), filter through a cotton plug into the NMR tube. Note: If the HCl salt is insoluble in CDCl₃, this confirms salt formation immediately.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s, 16-64 scans).

Comparative Spectral Analysis

The transition from Free Base to HCl Salt induces specific electronic changes: Protonation leads to Deshielding (downfield shift) of protons adjacent to the nitrogen atoms.

Comparative Data Table
Proton AssignmentFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Mechanistic Insight
Aromatic (Ph-H) 7.20 – 7.35 (m, 5H)7.40 – 7.65 (m, 5H)Inductive Effect: The positive charge on N1 (if protonated) pulls electron density, slightly deshielding the phenyl ring.
Benzylic (-CH₂-Ph) 3.55 – 3.65 (s, 2H) 4.20 – 4.45 (d/br s, 2H) Diagnostic Peak: Significant downfield shift (+0.7 ppm) due to proximity to the cationic N1. May split into an AB system due to restricted rotation.
C4-H (Methine) 2.80 – 2.95 (m, 1H)3.20 – 3.40 (m, 1H)Deshielded by the adjacent ammonium group (C4-NH₃⁺).
Azepane α-Protons (C2, C7) 2.50 – 2.70 (m, 4H)3.00 – 3.50 (m, 4H)Complex Overlap: These shift downfield significantly upon N1 protonation, often overlapping with the water signal in DMSO.
Azepane β/γ-Protons (C3, C5, C6) 1.40 – 1.90 (m, 6H)1.60 – 2.20 (m, 6H)General broadening and slight downfield shift due to ring conformational locking.
Amine (Exocyclic) 1.2 – 1.6 (br s, 2H, -NH₂)8.20 – 8.60 (br s, 3H, -NH₃⁺) Key Validator: The free base NH₂ is often invisible or overlaps with alkyls. The salt –NH₃⁺ is a distinct, broad downfield singlet in DMSO.
Amine (Endocyclic N1) N/A (Lone pair)10.5 – 11.0 (br s, 1H, NH⁺)Only visible in dry DMSO-d₆; confirms protonation of the tertiary amine.
Detailed Region Analysis
A. The Benzylic Region (The "Anchor" Signal)
  • Free Base: Appears as a sharp singlet around 3.6 ppm . The nitrogen lone pair allows rapid inversion, averaging the environment.

  • HCl Salt: Shifts to ~4.3 ppm . Crucially, if the salt locks the conformation or if the nitrogen becomes a chiral center upon protonation (stopping inversion), these protons become diastereotopic. You may see a "roofing" AB quartet system rather than a singlet.

B. The Azepane Ring (C2-C7)
  • Challenge: The 7-membered ring is highly flexible (twist-chair/twist-boat).

  • Observation: In the free base, the C2/C7 protons (next to N-benzyl) are distinct at ~2.6 ppm. In the salt, the positive charge deshields them, pushing them into the 3.0–3.5 ppm region, often creating a "multiplet soup" with the C4 proton.

  • Validation: Use 2D COSY to trace the connectivity from the C4-methine to the C3/C5 methylenes if the 1D spectrum is unresolved.

C. The Ammonium Protons[2]
  • Free Base: The primary amine (-NH₂) protons are exchangeable and often appear as a broad hump at 1.5 ppm, easily confused with water or grease.

  • HCl Salt: In DMSO-d₆, the -NH₃⁺ protons form a strong hydrogen bond with the solvent oxygen. This slows exchange and results in a broad singlet (integration 3H) at 8.0–8.5 ppm . Presence of this peak is the primary confirmation of the salt form.

Technical Validation Workflow

Use this logic flow to interpret your data and troubleshoot anomalies.

Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckAromatic Check 7.2-7.6 ppm Aromatic Region? Start->CheckAromatic CheckAmine Check >8.0 ppm Broad Singlet? CheckAromatic->CheckAmine Peaks Present CheckBenzyl Check Benzylic CH2 Shift Position CheckAmine->CheckBenzyl Yes (3H integration) ResultBase CONFIRMED: Free Base CheckAmine->ResultBase No (Signal absent) ResultSalt CONFIRMED: HCl Salt Form CheckBenzyl->ResultSalt > 4.0 ppm CheckBenzyl->ResultBase < 3.8 ppm ResultMix Mixed/Incomplete Salt (Reprocess) CheckBenzyl->ResultMix Two sets of peaks

Figure 2: Decision matrix for salt form validation.

Common Pitfalls & Troubleshooting

  • Water Suppression: In DMSO-d₆, the water peak appears at ~3.33 ppm. This often obscures the C4-methine proton or the deshielded C2/C7 ring protons of the salt.

    • Solution: Run the spectrum at elevated temperature (40°C) to shift the water peak, or use D₂O exchange (add one drop D₂O to the tube) to identify which peaks disappear (NH protons) and which remain (CH protons).

  • Hygroscopicity: The HCl salt is hygroscopic. If the "Amine" peak at 8.3 ppm is extremely broad or missing in DMSO, your sample may be "wet," causing rapid proton exchange. Dry the sample under vacuum before analysis.[3]

  • Stoichiometry: 1-Benzylazepan-4-amine has two basic nitrogens.

    • Monohydrochloride: Protonation likely occurs at the primary amine (C4) or N1 depending on steric accessibility, but rapid equilibrium often shows an averaged spectrum.

    • Dihydrochloride: Both nitrogens protonated. Look for two distinct exchangeable peaks in the downfield region (10+ ppm for N1-H⁺ and 8+ ppm for -NH₃⁺).

References

  • General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Azepane Shift Data: PubChem Compound Summary for CID 18946188 (1-benzylazepan-4-amine). Link

  • Amine Salt Effects: "Protonation effects on NMR chemical shifts of amines." Journal of Organic Chemistry.
  • Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62(21), 7512–7515. Link

Sources

Comparative

Scaffold Selection in Lead Optimization: Azepane vs. Piperidine

The following technical guide provides an in-depth comparison of Azepane versus Piperidine scaffolds, designed for medicinal chemists and drug discovery professionals. [1][2] Executive Summary In the hierarchy of nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Azepane versus Piperidine scaffolds, designed for medicinal chemists and drug discovery professionals.

[1][2]

Executive Summary

In the hierarchy of nitrogen heterocycles, the six-membered piperidine ring is the "gold standard" privileged scaffold, appearing in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil). The seven-membered azepane (homopiperidine) represents a strategic "ring-expansion" tactic. While often chemically similar, the transition from piperidine to azepane introduces profound changes in conformational entropy, lipophilicity, and metabolic vectors.

This guide analyzes the decision matrix for switching between these scaffolds, supported by comparative SAR data and experimental protocols.

Mechanistic Comparison: The Physicochemical Rift

The choice between a 6-membered and 7-membered ring is rarely about synthetic convenience; it is a play on conformational dynamics and hydrophobic volume .

Conformational Entropy & Binding Kinetics
  • Piperidine (Rigid): Predominantly exists in a stable chair conformation .[1][2] Substituents in the equatorial position are highly stabilized.

    • Advantage:[2][3] Low entropic penalty upon binding (

      
      ) if the pharmacophore matches the binding pocket.
      
    • Disadvantage:[4] Limited ability to "mold" into cryptic pockets.

  • Azepane (Flexible): Exists in a flux of twist-chair and twist-boat conformations.

    • Advantage:[2] Can adopt induced-fit geometries to maximize van der Waals contacts in irregular pockets.

    • Disadvantage:[4] High entropic cost to freeze the ring into a bioactive conformation, often resulting in lower potency unless offset by significant new enthalpic interactions.

Physicochemical Property Shift

Switching from Piperidine to Azepane (


) alters the landscape:
PropertyPiperidine (

)
Azepane (

)
Impact on Drug Design
LogP ~0.84~1.87Azepane increases lipophilicity significantly, improving BBB penetration but risking metabolic clearance.
pKa 11.2211.10Negligible difference; both are protonated at physiological pH.
Ring Strain LowModerateAzepane is more susceptible to oxidative metabolism due to ring strain relief.
Topological Polar Surface Area (TPSA) 12.03

12.03

Identical polar footprint, but different steric volume.

Case Studies: Potency & Selectivity Data

Case Study A: The "Tight Pocket" Penalty (Opioid Receptor Agonists)

In the optimization of fentanyl analogs, ring expansion is often attempted to evade IP or alter metabolic profiles. However, the


-opioid receptor pocket is sterically demanding.

Experimental Data (Comparative


): 
In a study of 4-anilidopiperidine vs. 4-anilidoazepane derivatives:
  • Piperidine Analog (Fentanyl-like):

    
     (High Potency)
    
  • Azepane Analog (Ring Expanded):

    
     (150-fold loss)
    

Interpretation: The extra methylene group in the azepane ring distorts the vector of the anilido-phenyl group, preventing the critical


-stacking interaction within the receptor. The entropy penalty of the floppy azepane ring further erodes affinity.
Case Study B: The "Hydrophobic Reach" Advantage (BACE1 Inhibitors)

In targets like BACE1 (Beta-secretase 1), the active site contains large, solvent-exposed hydrophobic sub-pockets (


). Here, the rigidity of piperidine can be a liability.[2]
  • Piperidine Scaffold: Ligands often require long linkers to reach the

    
     pocket.
    
  • Azepane Scaffold: The inherent flexibility allows the ring to "reach" around gating residues (like the "flap" region in aspartyl proteases) without requiring a flexible linker.

  • Result: Azepane derivatives in specific series have shown improved selectivity over Cathepsin D due to this unique occupancy of the

    
     sub-pocket.
    

Decision Logic: When to Switch?

The following Graphviz diagram illustrates the logical flow for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization Phase PocketAnalysis Analyze Binding Pocket (Crystal Structure/Homology) Start->PocketAnalysis Tight Tight/Deep Pocket (Steric Constrained) PocketAnalysis->Tight defined volume Open Open/Surface Groove (Solvent Exposed) PocketAnalysis->Open undefined volume SelectPip Select PIPERIDINE (Minimize Entropy Cost) Tight->SelectPip SelectAzep Select AZEPANE (Maximize Hydrophobic Contact) Open->SelectAzep CheckIP Check IP/Patent Space SelectPip->CheckIP Common Scaffold CheckIP->SelectAzep Need Novelty/Differentiation

Figure 1: Decision matrix for scaffold selection based on binding pocket topology and intellectual property constraints.

Experimental Protocols

Synthesis: Ring Expansion (Piperidine Azepane)

Converting a piperidine precursor to an azepane is a classic method to generate homologs for SAR.

Method: Schmidt Reaction / Diazoalkane Expansion

  • Objective: Insert a methylene unit into the piperidin-4-one ring.

  • Reagents: Ethyl diazoacetate,

    
     (Lewis Acid).
    

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M).
  • Activation: Cool to -78°C. Add

    
     (1.1 equiv) dropwise. Stir for 15 min.
    
  • Expansion: Add Ethyl diazoacetate (1.2 equiv) dropwise via syringe pump over 30 mins to prevent polymerization.

  • Reaction: Allow to warm to 0°C and stir for 4 hours. Monitor by TLC (formation of

    
    -keto ester azepane).
    
  • Quench: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-Boc-5-oxo-azepane-4-carboxylate.

Validation: Competitive Radioligand Binding Assay ( )

To objectively compare potency without functional bias (agonism vs antagonism), use a binding assay.

Protocol:

  • Membrane Prep: Harvest CHO cells expressing the target GPCR (e.g.,

    
    -opioid or CCR5). Homogenize in ice-cold Tris-HCl buffer.
    
  • Incubation:

    • Total Volume: 200

      
      L.
      
    • Add 50

      
      L membrane suspension (
      
      
      
      g protein).
    • Add 50

      
      L Radioligand (e.g., 
      
      
      
      -DAMGO) at
      
      
      concentration.
    • Add 50

      
      L Test Compound (Piperidine or Azepane analog) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Data Analysis: Measure radioactivity (CPM). Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the Synthetic Pathway

The following diagram outlines the synthetic divergence from a common precursor to both scaffolds.

SynthesisPath Precursor N-Boc-Piperidin-4-one PathA Reductive Amination Precursor->PathA Direct Func. PathB Ring Expansion (Diazoacetate/BF3) Precursor->PathB +1 Carbon PiperidineProd Functionalized PIPERIDINE PathA->PiperidineProd AzepaneInt Azepane-4-one PathB->AzepaneInt AzepaneProd Functionalized AZEPANE AzepaneInt->AzepaneProd Reductive Amination

Figure 2: Divergent synthesis allowing head-to-head SAR comparison from a single commercial precursor.

References

  • Stereoselective synthesis of azepane derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. ACS Chemical Neuroscience. Available at: [Link]

  • BACE1 inhibitors: Current Development. Global Health & Medicine. Available at: [Link]

Sources

Validation

Structural Characterization Guide: 1-Benzylazepan-4-amine Hydrochloride

Executive Summary: The Structural Certainty Gap In drug development, the azepane (homopiperidine) scaffold presents a unique challenge: conformational flexibility .[1] Unlike the rigid piperidine or pyrrolidine rings, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Certainty Gap

In drug development, the azepane (homopiperidine) scaffold presents a unique challenge: conformational flexibility .[1] Unlike the rigid piperidine or pyrrolidine rings, the seven-membered azepane ring exists in a dynamic equilibrium of chair, twist-chair, boat, and twist-boat conformers.[1]

For 1-benzylazepan-4-amine hydrochloride —a critical intermediate in the synthesis of antihistamines and antipsychotics—standard solution-phase analysis (NMR) often fails to resolve the specific bioactive conformation due to rapid pseudorotation.[2]

This guide compares the two primary structural determination methods—Solution NMR vs. Single Crystal X-Ray Diffraction (SC-XRD) . While NMR is sufficient for purity, we argue that SC-XRD is the requisite gold standard for defining the absolute solid-state conformation, salt stoichiometry, and hydrogen-bonding network of this molecule.[2]

The Molecule & The Challenge

Target: 1-Benzylazepan-4-amine Hydrochloride CAS (Free Base): 109105-51-3 Role: Chiral/Prochiral building block for functionalized azepanes.[2]

The Conformational Problem

The 7-membered ring possesses high entropy. In solution (NMR), the methylene protons at C2, C3, C5, C6, and C7 appear as broadened multiplets due to averaging. This masks the ring pucker —a critical parameter that dictates how the amine (at C4) orients itself in a protein binding pocket.

  • NMR View: Average of all states (Blurry).

  • X-Ray View: A single, low-energy state frozen in the lattice (Sharp).

Comparative Analysis: NMR vs. X-Ray Crystallography[1][2][3][4]

The following table contrasts the utility of solution-state NMR against solid-state X-ray diffraction for this specific salt.

FeatureSolution NMR (¹H/¹³C) Single Crystal X-Ray (SC-XRD) Verdict for Drug Dev
Primary Output Connectivity & Purity3D Atomic Coordinates (x, y, z)SC-XRD for docking studies.[2]
Conformation Time-averaged (dynamic)Static (energy minimum)SC-XRD reveals the "bioactive" shape.[2]
Stereochemistry Relative (requires NOE)Absolute (Anomalous dispersion)SC-XRD is definitive.[3]
Salt Stoichiometry Inferential (Integration)Direct observationSC-XRD proves Mono- vs. Di-HCl.[2]
Sample Req. ~5 mg (Recoverable)Single crystal (~0.1 mm)NMR is easier/faster.
Turnaround 1 Hour24–72 Hours (Growth + Data)NMR for routine checks.
Expert Insight

"While NMR confirms you made the molecule, X-ray crystallography tells you how the molecule behaves in space. For azepanes, where the energy barrier between 'twist-chair' and 'chair' is low (<5 kcal/mol), X-ray is the only way to validate the specific conformation stabilized by the hydrochloride salt lattice."

Experimental Protocol: Generating the Crystal

Obtaining X-ray quality crystals of amine salts is an art. The high polarity of the ammonium chloride moiety often leads to rapid precipitation rather than slow crystal growth.

Recommended Method: Vapor Diffusion (Ethanol/Diethyl Ether).

Step-by-Step Methodology
  • Synthesis: Dissolve 1-benzylazepan-4-amine (free base) in absolute ethanol. Add 1.1 equivalents of 1M HCl in ethanol. Stir for 30 minutes.

  • Filtration: Pass the solution through a 0.2 µm PTFE filter to remove dust (nucleation sites).

  • Setup: Place 50 mg of the dissolved salt in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar tightly.

  • Growth: Store at 4°C in a vibration-free environment. The ether vapors will slowly diffuse into the ethanol, lowering solubility and driving crystallization over 2–5 days.

Visualization: Crystallization Workflow

The following diagram outlines the critical decision path for obtaining diffraction-quality crystals.

CrystallizationProtocol Start Crude 1-benzylazepan-4-amine HCl Solubility Solubility Test (Target: Soluble in EtOH, Insoluble in Et2O) Start->Solubility Filter Micro-Filtration (Remove dust nucleation sites) Solubility->Filter Method Vapor Diffusion Setup (Inner: EtOH soln | Outer: Et2O) Filter->Method Observation Observation (48-72h) Polarized Light Microscopy Method->Observation Decision Birefringence Check Observation->Decision Mount Mount on Goniometer (Cryo-loop @ 100K) Decision->Mount Sharp Extinction Retry Recrystallize (Try MeOH/Acetone) Decision->Retry Amorphous/Oily Retry->Method

Figure 1: Optimized workflow for growing X-ray quality crystals of amine hydrochloride salts via vapor diffusion.

Structural Data Interpretation

When you obtain the structure solution (typically using SHELXT/SHELXL), focus on these three critical parameters. This is what distinguishes the dataset from a simple chemical drawing.

A. The Azepane Ring Conformation

The 7-membered ring will likely adopt a Twist-Chair (TC) or Twist-Boat (TB) conformation to minimize transannular strain.[2]

  • Metric to Check: Calculate the Cremer-Pople puckering parameters.

  • Expectation: Unlike the free base, the protonated amine (ammonium) will engage in hydrogen bonding that "locks" the ring into a specific pucker, often maximizing the distance between the bulky benzyl group (at N1) and the ammonium (at C4).

B. The Hydrogen Bonding Network

The chloride ion (


) acts as a bridge in the crystal lattice.
  • Interaction:

    
    .[2]
    
  • Typical Distance: Look for

    
     distances between 3.05 Å and 3.25 Å .
    
  • Significance: This network creates a "supramolecular zipper" that stabilizes the crystal. If these bonds are weak or disordered, the crystal will diffract poorly (low resolution).

C. Space Group Determination

Amine salts of this type frequently crystallize in monoclinic space groups.[3]

  • Common Space Group:

    
     (Centrosymmetric) is most probable for achiral salts.
    
  • Chirality Note: Although 1-benzylazepan-4-amine is achiral (meso-like connectivity), the conformation can be chiral.[2] In

    
    , both enantiomeric conformers exist in the unit cell.
    

Strategic Application in Drug Design

Why invest time in X-ray data for an intermediate?

  • Fragment-Based Drug Discovery (FBDD): The azepane ring is a "privileged scaffold." Knowing the precise vector of the N1-benzyl and C4-amine groups allows computational chemists to dock this fragment into protein pockets (e.g., GPCRs) with high accuracy.

  • Polymorph Control: The HCl salt may exist in multiple forms (anhydrate vs. hydrate). SC-XRD is the only method to definitively identify the "Form I" (thermodynamically stable) polymorph required for GMP manufacturing.

Conformational Landscape Diagram[1]

Conformation FreeBase Free Base (Solution) Rapid Equilibrium Chair Chair (High Strain) FreeBase->Chair Twist Twist-Chair (Low Energy) FreeBase->Twist Boat Boat (Transition State) FreeBase->Boat Crystal HCl Salt (Crystal) LOCKED Conformation Chair->Crystal Rare Twist->Crystal Selected by Lattice Energy

Figure 2: The "Conformational Selection" effect of crystallization. While solution NMR sees an average, X-ray crystallography isolates the energetically favorable Twist-Chair form stabilized by ionic interactions.[2]

References

  • BenchChem. (2025).[3] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Retrieved from

  • Spingler, B. (2012). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [2]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures.[2] (For validating azepane geometry). Retrieved from [4]

  • PrepChem. Synthesis of benzylamine hydrochloride. (Protocol adaptation for amine salts). Retrieved from

  • National Institutes of Health (NIH). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from

Note: This guide is designed for professional research application. Always consult Material Safety Data Sheets (MSDS) for 1-benzylazepan-4-amine and diethyl ether before experimentation.[2]

Sources

Comparative

A Researcher's Guide to Purity Validation of 1-Benzylazepan-4-amine: An Elemental Analysis-Centric Comparison

In the landscape of pharmaceutical development and advanced chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and advanced chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 1-benzylazepan-4-amine, a key building block in the synthesis of more complex pharmaceutical agents, rigorous purity validation is a non-negotiable step. This guide provides an in-depth, technically grounded comparison of analytical methodologies for this purpose, centering on the foundational technique of elemental analysis and extending to modern orthogonal methods.

The Subject: 1-Benzylazepan-4-amine

1-benzylazepan-4-amine is an organic compound featuring a benzyl group attached to an azepane ring, which also contains a primary amine. Its molecular formula is C₁₃H₂₀N₂[1][2], and its structure dictates its potential use as a scaffold in drug discovery. The presence of both a tertiary and a primary amine group makes it a versatile intermediate. However, its synthesis can lead to a variety of impurities, including starting materials, by-products from incomplete reactions, or degradation products.

Pillar 1: Elemental Analysis - The Fundamental Truth

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary, cost-effective tool to assess the bulk purity of a synthesized compound.[3] The technique is based on a simple yet powerful principle: a pure compound will have a precise, calculable ratio of elements by mass.

The Theoretical Benchmark

First, we establish the theoretical elemental composition of 1-benzylazepan-4-amine (C₁₃H₂₀N₂) based on its atomic weights (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007).

  • Molecular Weight: 204.31 g/mol [1]

  • Carbon (C): (13 * 12.011) / 204.31 = 76.42%

  • Hydrogen (H): (20 * 1.008) / 204.31 = 9.87%

  • Nitrogen (N): (2 * 14.007) / 204.31 = 13.71%

  • Total: 100.00%

Any significant deviation from these theoretical percentages in an experimental result is a direct indication of impurity.

Experimental Protocol: CHN Elemental Analysis

The following protocol outlines the steps for performing CHN analysis, a process grounded in the complete combustion of the sample.[4][5][6][7]

  • System Calibration: Before analysis, calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness and accuracy of the results.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 1-benzylazepan-4-amine sample into a tin capsule.[5] The sample must be thoroughly dried to remove residual solvents (e.g., water, ethyl acetate), which would artificially inflate the hydrogen and carbon content.

  • Combustion: The sealed capsule is dropped into a high-temperature furnace (typically ~990°C) in an oxygen-rich atmosphere.[5] This process, known as dynamic flash combustion, ensures the complete conversion of the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).[4][6]

  • Reduction and Separation: The resulting gas mixture is passed through a reduction tube containing heated copper to convert nitrogen oxides to dinitrogen (N₂) and remove excess oxygen.[5][6] The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.[3][5]

  • Detection and Quantification: The separated gases are measured by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration. The instrument's software then calculates the mass percentages of C, H, and N in the original sample based on the calibration.

Interpreting the Data

A generally accepted tolerance for high-purity compounds is that the experimental values should be within ±0.4% of the theoretical values.

ElementTheoretical %Experimental % (Example)DeviationInterpretation
Carbon (C)76.4276.25-0.17Acceptable
Hydrogen (H)9.879.91+0.04Acceptable
Nitrogen (N)13.7113.65-0.06Acceptable

A deviation greater than 0.4% strongly suggests the presence of impurities. For instance, a significantly lower carbon percentage might indicate the presence of an inorganic salt. A higher hydrogen percentage could point to residual water or a solvent impurity.

Pillar 2: A Comparative Guide to Orthogonal Methods

While elemental analysis confirms the correct elemental ratios, it does not identify or quantify specific impurities.[8] For this, we must turn to orthogonal methods—independent analytical techniques that provide complementary information.[8] This multi-faceted approach is essential for meeting the stringent purity requirements of regulatory bodies like the FDA and for adhering to ICH guidelines.[9][10][11][12]

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for validating the purity of a new batch of 1-benzylazepan-4-amine, integrating elemental analysis with other key techniques.

Purity_Validation_Workflow cluster_initial Initial Assessment cluster_decision Purity Check cluster_ortho Orthogonal Analysis cluster_final Final Disposition Sample Sample Received: 1-Benzylazepan-4-amine EA Elemental Analysis (CHN) Sample->EA Decision1 CHN within ±0.4%? EA->Decision1 HPLC HPLC-UV/MS (Impurity Profile) Decision1->HPLC Yes Fail Reject or Repurify Decision1->Fail No NMR NMR Spectroscopy (Structure & Solvents) HPLC->NMR Pass Release Batch NMR->Pass

Sources

Validation

Reference Standards for 1-Benzylazepan-4-amine Impurity Profiling: A Comparative Guide

Strategic Context: The Criticality of the Azepane Scaffold In the landscape of modern drug discovery, the azepane (homopiperidine) ring system has emerged as a high-value pharmacophore, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Criticality of the Azepane Scaffold

In the landscape of modern drug discovery, the azepane (homopiperidine) ring system has emerged as a high-value pharmacophore, particularly in the development of antihistamines (e.g., Azelastine), anticonvulsants, and novel GPCR ligands. 1-Benzylazepan-4-amine (CAS 120573-81-7 / 1956321-67-7) serves as a pivotal intermediate for introducing the 4-aminoazepane motif.

For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, the purity of this intermediate is not merely a specification—it is a determinant of downstream API (Active Pharmaceutical Ingredient) quality. Impurities carried forward from this stage can lead to genotoxic byproducts or complex regioisomers that are difficult to purge in late-stage synthesis.

This guide objectively compares the reference standard options available for profiling these impurities, moving beyond simple "purity percentages" to analyze the structural certainty and traceability required for regulatory filing.

The Impurity Landscape: What Are We Profiling?

To select the right reference standard, one must first understand the "Target Impurity Profile." Based on the standard reductive amination synthesis routes for 1-benzylazepan-4-amine, the following impurities are chemically probable and must be tracked.

Figure 1: Origin of Impurities in 1-Benzylazepan-4-amine Synthesis

ImpurityPathways SM Starting Material (1-Benzylazepan-4-one) Product Target Product (1-Benzylazepan-4-amine) SM->Product Reductive Amination (NH3 + H2/Cat) ImpA Impurity A (Residual Ketone) SM->ImpA Incomplete Conversion ImpB Impurity B (1-Benzylazepan-4-ol) SM->ImpB Over-Reduction (C=O to C-OH) ImpC Impurity C (Dimer/Secondary Amine) Product->ImpC Reaction with SM (Dimerization) ImpD Impurity D (Debenzylated Amine) Product->ImpD Hydrogenolysis (Loss of Benzyl)

Caption: Mechanistic origins of key impurities. Impurity C (Dimer) is particularly critical as it mimics the product's solubility profile.

Comparative Analysis of Reference Standard Tiers

Not all reference standards are created equal.[1][2][3][4][5] In early R&D, a "research grade" sample may suffice, but GLP tox studies and GMP manufacturing demand higher tiers.

Table 1: Performance Matrix of Reference Standard Options
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary (Working) Standard Tier 3: Research Grade / In-House
Traceability High (SI Units via NIST/BIPM)Medium (Traceable to Primary CRM)Low (Vendor CoA only)
Potency Assignment Quantitative NMR (qNMR) + Mass BalanceHPLC Area % (often assumes 100% response factor)HPLC Area % (unverified)
Water/Solvent Content Explicitly quantified (KF/TGA)Often ignored or estimatedRarely quantified
Risk Profile Minimal (Guaranteed for GMP use)Moderate (Requires periodic requalification)High (Risk of "ghost" peaks or misidentification)
Cost

($1,000+ / mg)

($200 - $500 / mg)

50 - $100 / mg)
Recommended Use Final API Release, Method ValidationRoutine Batch Release, IPC TestingEarly Route Scouting
Expert Insight: The "Area %" Trap

Many commercial "Research Grade" standards report purity by HPLC Area %. This is scientifically flawed for amines. 1-benzylazepan-4-amine and its impurities (especially the ketone Impurity A) have vastly different UV extinction coefficients at 210-254 nm.

  • Result: A 98% Area purity might actually be 92% w/w potency if the impurities have low UV absorbance.

  • Solution: Only use standards (Tier 1 or 2) where potency is assigned via qNMR or a method corrected with Relative Response Factors (RRF).

Experimental Protocol: Self-Validating Characterization

To ensure scientific integrity, do not rely solely on the vendor's Certificate of Analysis (CoA). Establish a self-validating system internally using the following protocol.

Methodology: Orthogonal Characterization Workflow

Objective: Qualify a working standard of 1-benzylazepan-4-amine against a primary CRM or via absolute methods.

Step 1: Structural Confirmation (1H-NMR & MS)
  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Key Diagnostic Signals:

    • Benzylic CH2: Singlet ~3.5-3.6 ppm.

    • Azepane Ring Protons: Multiplets 1.5-2.8 ppm.

    • Validation Check: Integration ratio of Benzylic (2H) to Aromatic (5H) must be exactly 2:5. Any deviation indicates impurity overlap.

Step 2: Purity & Potency Assignment (The "Gold Standard")

Use qNMR (Quantitative NMR) if a CRM is unavailable.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Protocol:

    • Weigh ~10 mg of 1-benzylazepan-4-amine (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard into the same vial.

    • Dissolve in D2O or DMSO-d6.

    • Set relaxation delay (d1) to ≥ 5 × T1 (typically 30-60s) to ensure full magnetization recovery.

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
      
Step 3: Chromatographic Profiling (HPLC-MS)
  • Column: C18 High pH stable (e.g., XBridge C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH is critical for sharp amine peaks.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV 220 nm (primary) + MS (ESI Positive).

  • Why this works: The high pH keeps the amine deprotonated, preventing peak tailing caused by interaction with silanols, ensuring accurate integration.

Decision Framework: Selecting the Right Alternative

When should you invest in a custom-synthesized CRM versus a catalog standard?

Figure 2: Reference Standard Selection Workflow

SelectionFlow Start Start: Define Usage Q1 Is this for GMP Release or Tox Study? Start->Q1 Q2 Is a Pharmacopeial (USP/EP) Standard Available? Q1->Q2 Yes BuyWork Purchase 'Research Grade' & Qualify In-House Q1->BuyWork No YesGMP Yes NoGMP No (Early R&D) UseComp Use Compendial Standard (Primary) Q2->UseComp Yes Q3 Is a Commercial CRM Available? Q2->Q3 No BuyCRM Purchase CRM (Tier 1) Q3->BuyCRM Yes Synthesize Custom Synthesis + qNMR Characterization (Create In-House Primary) Q3->Synthesize No

Caption: Logical decision tree for minimizing regulatory risk while managing cost.

Summary of Recommendations
  • For Regulatory Filing: If 1-benzylazepan-4-amine is a defined starting material (RSM) in your regulatory filing, you must characterize it as a Primary Standard (Tier 1) or qualify a Secondary Standard against a Primary one.

  • For Impurity Identification: Use LC-MS compatible grades. Do not use salt forms (e.g., HCl) for MS identification unless you account for the counter-ion in the mass balance.

  • The "Hidden" Impurity: Watch for benzyl chloride traces if the synthesis involved benzylation. This is a potential genotoxic impurity (PGI) and requires a standard with ppm-level detection limits.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[1][4] Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities.Link

  • Pauli, G. F., et al. "The importance of quantitative NMR in natural product and drug discovery." Journal of Natural Products, 2012. Link

  • Alsante, K. M., et al. "Impurity profiles of drugs and the role of chromatography." Advanced Drug Delivery Reviews, 2007. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 1-Benzylazepan-4-amine Hydrochloride

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1-Benzylazepan-4-amine hydrochloride. Our focus is to deliver...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1-Benzylazepan-4-amine hydrochloride. Our focus is to deliver actionable intelligence that protects laboratory personnel, ensures environmental stewardship, and maintains strict regulatory compliance, thereby fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. Based on data for the surrogate compound, Benzylamine hydrochloride, we can infer that 1-Benzylazepan-4-amine hydrochloride likely presents several hazards.[1][2][3][4] Amine salts can be irritants, and their acidic nature can pose corrosive risks, particularly to the eyes.[3][4] Furthermore, like many research chemicals, its full toxicological and ecological profiles are often incomplete.

Therefore, it is prudent to treat 1-Benzylazepan-4-amine hydrochloride as a hazardous substance in accordance with the Globally Harmonized System (GHS). The precautionary principle dictates that we assume a conservative hazard profile to ensure maximum safety.

Table 1: Inferred Hazard Profile for 1-Benzylazepan-4-amine hydrochloride

(Based on Benzylamine hydrochloride data)

Hazard CategoryGHS ClassificationAssociated Hazard Statement(s)Source(s)
Acute Oral Toxicity Category 4H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation Category 2 / 1H319/H318: Causes serious eye irritation/damage[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][3]

The causality behind these classifications is rooted in the compound's chemistry. The amine functional group can be irritating to skin and mucous membranes, while the hydrochloride salt can release hydrochloric acid upon dissolution, contributing to eye and respiratory irritation.[1][2]

Regulatory Framework: Adherence to EPA and RCRA Mandates

All chemical waste generated in a laboratory setting is subject to rigorous regulation. In the United States, the primary governing authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system for hazardous waste management, meaning the generator of the waste is responsible for it from creation to final disposal.[6][7]

Key Regulatory Imperatives:

  • No Sewer Disposal: It is illegal and unsafe to dispose of 1-Benzylazepan-4-amine hydrochloride down the drain.[8][9] The compound's potential aquatic toxicity and its effect on the pH of wastewater systems are primary concerns.

  • No Trash Disposal: Un-decontaminated containers or solid waste containing this chemical cannot be placed in the regular trash.[10]

  • Mandatory EHS Involvement: All chemical waste must be disposed of through your institution's approved hazardous waste program, typically managed by the EHS department.[5][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the inferred hazards, the following minimum PPE must be worn when handling waste containing 1-Benzylazepan-4-amine hydrochloride:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handling of the solid material, especially if it is a fine powder that could become airborne, should be conducted in a certified chemical fume hood to prevent inhalation.[3][9]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing different waste streams containing 1-Benzylazepan-4-amine hydrochloride.

Protocol 1: Disposal of Unused or Surplus Solid Chemical
  • Do Not Attempt Neutralization: Do not try to chemically treat or neutralize the bulk powder. This can lead to unknown and potentially hazardous reactions.

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "1-Benzylazepan-4-amine hydrochloride".

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials (see Section 5).

  • EHS Pickup: Arrange for waste pickup through your institutional EHS department's established procedures.

Protocol 2: Disposal of Contaminated Labware and Debris

This category includes items such as contaminated gloves, weigh boats, pipette tips, and absorbent pads used for cleaning minor spills.

  • Collection: Place all contaminated solid waste into a designated, durable plastic bag or a sealable container.

  • Labeling: The bag or container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant ("1-Benzylazepan-4-amine hydrochloride").

  • Storage: Keep the waste container sealed when not in use. Store it in the satellite accumulation area.

  • EHS Pickup: Dispose of the container through the institutional EHS office.

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[10]

  • Initial Rinse (Hazardous Rinsate): In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble, followed by a volatile solvent like acetone or ethanol to aid drying).[11] Crucially, the first rinse and subsequent rinses must be collected as hazardous waste. [10]

  • Rinsate Collection: Collect all rinsate in a designated hazardous waste container labeled with the names of both the chemical residue ("Residue of 1-Benzylazepan-4-amine hydrochloride") and the solvent used for rinsing.

  • Drying: Allow the triple-rinsed container to air-dry completely in the fume hood.

  • Defacing: Once dry, completely remove or obliterate the original label on the container to prevent misuse.[10]

  • Final Disposal: The clean, dry, and defaced container can now be disposed of in the regular laboratory glass or plastic recycling stream, according to your institution's policies.

Waste Segregation and Storage: Preventing Dangerous Reactions

Proper segregation is critical to prevent dangerous reactions within waste containers.[12]

  • Incompatible Materials: Store waste containing 1-Benzylazepan-4-amine hydrochloride away from:

    • Strong Bases: Mixing an amine hydrochloride with a strong base will liberate the free amine and generate heat.

    • Strong Oxidizing Agents: Amines can react vigorously or violently with strong oxidizers.[1][4]

  • Storage Location: All hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and liquid waste containers must be kept in secondary containment to prevent spills.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste related to 1-Benzylazepan-4-amine hydrochloride.

G Figure 1. Disposal Workflow for 1-Benzylazepan-4-amine Hydrochloride cluster_0 Waste Identification cluster_1 Waste Stream & Initial Action cluster_2 Procedure cluster_3 Final Steps start Identify Waste Type unused Unused/Surplus Solid Chemical start->unused Select one contaminated Contaminated Labware (Gloves, Tips, etc.) start->contaminated Select one empty Empty Container start->empty Select one spill Spill Debris start->spill Select one proc_unused Secure in original or overpack container. Label as Hazardous Waste. unused->proc_unused proc_contaminated Collect in labeled bag or container. Label as Hazardous Waste. contaminated->proc_contaminated proc_empty Triple-rinse container. Collect rinsate as Hazardous Waste. empty->proc_empty proc_spill Absorb with inert material. Collect in sealed container. Label as Hazardous Waste. spill->proc_spill storage Store in Satellite Accumulation Area. Segregate Incompatibles. proc_unused->storage proc_contaminated->storage final_disposal Cleaned container to lab glass/plastic waste. Label defaced. proc_empty->final_disposal Decontaminated Container proc_spill->storage pickup Arrange Pickup via Institutional EHS storage->pickup

Sources

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